Mmp-9-IN-6
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H19NO2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-(2,5-diphenylfuran-3-yl)-4-methoxy-1H-indole |
InChI |
InChI=1S/C25H19NO2/c1-27-22-14-8-13-21-24(22)20(16-26-21)19-15-23(17-9-4-2-5-10-17)28-25(19)18-11-6-3-7-12-18/h2-16,26H,1H3 |
InChI Key |
YEIMVHHFMFOHPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)C3=C(OC(=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
No Public Data Available for MMP-9-IN-6
Following a comprehensive search of publicly available scientific literature, databases, and other resources, no specific information was found for a compound designated "MMP-9-IN-6." This suggests that "this compound" may be an internal development codename, a compound that has not yet been publicly disclosed, or an incorrect identifier.
The lack of public data prevents the creation of an in-depth technical guide on its mechanism of action, as no quantitative data, experimental protocols, or specific signaling pathways associated with this compound could be retrieved and analyzed.
For researchers, scientists, and drug development professionals interested in the inhibition of Matrix Metalloproteinase-9 (MMP-9), a wealth of information exists on other selective and broad-spectrum MMP-9 inhibitors. Research in this area is active, with numerous compounds being investigated in preclinical and clinical studies for a variety of therapeutic applications, including oncology, neuroinflammatory disorders, and cardiovascular diseases.
General mechanisms of action for MMP-9 inhibitors typically involve binding to the active site of the enzyme, often through chelation of the catalytic zinc ion, thereby preventing the cleavage of extracellular matrix proteins and other substrates. The signaling pathways affected by MMP-9 inhibition are diverse and context-dependent, but often involve modulation of pathways related to cell migration, invasion, inflammation, and angiogenesis.
Should "this compound" be a synonym for a publicly known compound or if data becomes available in the future, a detailed technical guide could be compiled. We recommend consulting internal documentation or the original source of the "this compound" designation for further clarification.
The Discovery and Synthesis of a Novel Allosteric MMP-9 Inhibitor: A Technical Guide
This guide provides a comprehensive overview of the discovery, synthesis, and characterization of a potent and selective inhibitor of Matrix Metalloproteinase-9 (MMP-9), a key enzyme implicated in various pathological processes, including cancer metastasis and neurodegenerative diseases. For the purpose of this guide, we will focus on a representative allosteric inhibitor, JNJ0966, which targets the activation of the MMP-9 zymogen, a novel approach to achieving selectivity.
Introduction: The Role of MMP-9 in Disease
Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components. Under physiological conditions, MMP-9 is involved in processes such as tissue remodeling, wound healing, and immune cell migration. However, its overexpression is strongly associated with numerous diseases, including cancer, fibrosis, and inflammatory disorders. In cancer, MMP-9 facilitates tumor invasion and metastasis by breaking down the basement membrane, a key barrier to cell dissemination. This has made MMP-9 an attractive target for therapeutic intervention.
The development of MMP inhibitors has been challenging due to the high degree of structural similarity across the MMP family, leading to a lack of selectivity and off-target effects in clinical trials. This has spurred the search for novel inhibitory mechanisms that can provide improved selectivity.
The Discovery of JNJ0966: An Allosteric Approach
JNJ0966 is a highly selective inhibitor of MMP-9 that functions through a novel allosteric mechanism. Instead of targeting the conserved catalytic domain, JNJ0966 binds to a structural pocket near the zymogen cleavage site of pro-MMP-9 (the inactive precursor). This binding event prevents the conversion of pro-MMP-9 into its catalytically active form. This unique mechanism of action provides a basis for its high selectivity over other MMPs.
The discovery of JNJ0966 was the result of a high-throughput screening campaign utilizing the ThermoFluor® platform to identify compounds that bind to and stabilize the pro-MMP-9 protein.
Quantitative Data for JNJ0966
The following table summarizes the key quantitative data for the activity of JNJ0966.
| Parameter | Value | Method | Target |
| Binding Affinity (KD) | 5.0 μM | ThermoFluor® | Human pro-MMP-9 |
| Inhibition of pro-MMP-9 Activation | Potent (specific IC50 not publicly detailed) | Biochemical Assays | pro-MMP-9 |
| Catalytic Activity Inhibition | No effect | Enzymatic Assays | Active MMP-1, -2, -3, -9, -14 |
| pro-MMP-2 Activation Inhibition | No effect | Biochemical Assays | pro-MMP-2 |
Experimental Protocols
This section details the methodologies for the key experiments involved in the discovery and characterization of JNJ0966.
Synthesis of JNJ0966
The synthesis of JNJ0966 and its analogs can be achieved through a multi-step synthetic route. The following is a representative protocol based on common organic synthesis techniques for similar heterocyclic compounds.
Step 1: Synthesis of the Core Scaffold
A suitable starting material, such as a substituted aminopyrazole, is reacted with a derivative of pyrimidine in the presence of a palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand (e.g., Xantphos) in an appropriate solvent like dioxane. The reaction is heated to reflux for several hours.
Step 2: Functionalization of the Scaffold
The product from Step 1 is then subjected to a series of reactions to introduce the desired functional groups. This may involve N-alkylation with a suitable alkyl halide in the presence of a base like cesium carbonate in a solvent such as DMF.
Step 3: Final Product Formation
The final step typically involves the deprotection of any protecting groups used during the synthesis. This can be achieved by treating the intermediate with an acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM). The final product is then purified using techniques like column chromatography or preparative HPLC.
ThermoFluor® Assay for Binding Affinity
The ThermoFluor® assay is a thermal shift assay used to measure the binding of a ligand to a protein. The binding of a ligand typically increases the thermal stability of the protein, resulting in a higher melting temperature (Tm).
-
Protein Preparation: Recombinant human pro-MMP-9 is purified and diluted to a final concentration of 2 μM in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).
-
Compound Preparation: JNJ0966 is serially diluted in DMSO to create a range of concentrations.
-
Assay Plate Preparation: In a 384-well plate, the protein solution is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins. The test compound is then added to the wells.
-
Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.
-
Data Analysis: The fluorescence intensity is monitored as a function of temperature. The melting temperature (Tm) is determined for each concentration of the compound. The change in Tm is then used to calculate the dissociation constant (KD).
FRET-based Assay for Catalytic Activity
A Förster Resonance Energy Transfer (FRET)-based assay is used to measure the catalytic activity of active MMPs. A peptide substrate containing a FRET pair (a fluorophore and a quencher) is used. Cleavage of the substrate by the MMP separates the FRET pair, resulting in an increase in fluorescence.
-
Enzyme and Substrate Preparation: Active MMP-9 and a fluorescently labeled peptide substrate are diluted in an appropriate assay buffer.
-
Inhibitor Preparation: The test compound is prepared in a series of dilutions.
-
Assay Procedure: The active MMP-9 is pre-incubated with the test compound for a specified period. The reaction is initiated by adding the FRET substrate.
-
Fluorescence Measurement: The increase in fluorescence is measured over time using a microplate reader.
-
Data Analysis: The initial reaction rates are calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.
Gelatin Zymography
Gelatin zymography is an electrophoretic technique used to detect the activity of gelatinases like MMP-9.
-
Sample Preparation: Samples containing MMP-9 are mixed with a non-reducing sample buffer.
-
Electrophoresis: The samples are run on a polyacrylamide gel that has been co-polymerized with gelatin.
-
Enzyme Renaturation: After electrophoresis, the gel is washed with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzyme to renature.
-
Enzyme Incubation: The gel is incubated in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.
-
Staining and Destaining: The gel is stained with Coomassie Brilliant Blue and then destained. Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background.
Visualizations: Signaling Pathways and Experimental Workflows
MMP-9 Signaling Pathway in Cancer Progression
Caption: Simplified MMP-9 signaling pathway in cancer.
High-Throughput Screening Workflow for MMP-9 Inhibitors
Caption: A typical workflow for high-throughput screening of MMP-9 inhibitors.
Synthesis Route for a JNJ0966 Analog
Caption: A generalized synthetic route for a JNJ0966 analog.
Mmp-9-IN-6 enzyme kinetics and inhibition constant (Ki)
An In-Depth Technical Guide to the Enzyme Kinetics of MMP-9-IN-6
This technical guide provides a comprehensive overview of the enzyme kinetics of this compound, a known inhibitor of Matrix Metalloproteinase-9 (MMP-9). It is intended for researchers, scientists, and drug development professionals engaged in the study of MMP-9 and its inhibitors. This document details the available inhibition data, outlines standard experimental protocols for kinetic analysis, and illustrates key workflows and concepts using diagrammatic representations.
Introduction to MMP-9 and this compound
Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of the basement membrane. The enzymatic activity of MMP-9 is implicated in numerous physiological processes, including tissue remodeling, angiogenesis, and immune cell migration. However, its dysregulation and overexpression are strongly associated with various pathological conditions such as cancer metastasis, chronic inflammation, and cardiovascular diseases. This makes MMP-9 a significant therapeutic target for drug development.
This compound (also referred to as Compound 3g) has been identified as an inhibitor of MMP-9. This guide focuses on the quantitative characterization of its inhibitory activity and the methodologies used to determine its kinetic parameters.
Enzyme Kinetics and Inhibition Data
The potency of an enzyme inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. The Ki, or inhibition constant, is a more absolute measure of the binding affinity between the inhibitor and the enzyme.
Quantitative data for this compound is summarized in the table below.
| Parameter | Value | Compound | Notes |
| IC50 | 50 µM | This compound | Determined against Matrix Metalloproteinase-9 (MMP-9). |
While a specific Ki value for this compound is not explicitly available in the reviewed literature, it can be determined from experimental data. The relationship between IC50 and Ki is dependent on the mechanism of inhibition and the substrate concentration used in the assay.
Mechanism of Inhibition
The precise mechanism of inhibition for this compound (e.g., competitive, non-competitive, uncompetitive) has not been detailed in the available literature. Determining this mechanism is crucial as it defines the nature of the enzyme-inhibitor interaction. This is typically achieved by measuring the inhibitor's effect on the enzyme's kinetic parameters, Km (Michaelis constant) and Vmax (maximum reaction velocity), at varying substrate concentrations.
Below is a diagram illustrating the fundamental types of reversible enzyme inhibition.
Caption: Reversible enzyme inhibition mechanisms.
Experimental Protocol for MMP-9 Inhibition Assay
The determination of IC50 and Ki values for MMP-9 inhibitors is typically performed using a fluorometric enzyme activity assay. A common approach involves a Förster Resonance Energy Transfer (FRET) substrate. In this assay, the cleavage of the FRET substrate by active MMP-9 separates a fluorophore from a quencher, resulting in a measurable increase in fluorescence.
Detailed Methodology
-
Enzyme Activation: Recombinant human pro-MMP-9 (zymogen) is activated to its catalytic form. This is often achieved by incubation with p-aminophenylmercuric acetate (APMA) or trypsin, which proteolytically removes the pro-domain that blocks the active site.
-
Reagent Preparation:
-
Assay Buffer: A buffer containing Tris-HCl, CaCl2, NaCl, and a detergent like Brij-35 is prepared. Calcium and zinc ions are essential for MMP-9 activity and stability.
-
MMP-9 Enzyme: Activated MMP-9 is diluted to a final working concentration in the assay buffer.
-
Inhibitor (this compound): The inhibitor is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations for the assay.
-
FRET Substrate: A FRET-based peptide substrate for MMP-9 is diluted in the assay buffer to a final concentration, often near its Km value.
-
-
Assay Procedure:
-
In a 96-well microplate, varying concentrations of this compound are pre-incubated with the activated MMP-9 enzyme for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Control wells are included: (a) enzyme control (no inhibitor) and (b) background control (no enzyme).
-
The enzymatic reaction is initiated by adding the FRET substrate to all wells.
-
The increase in fluorescence is monitored kinetically over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm).
-
-
Data Analysis:
-
The initial reaction velocities (rates of fluorescence increase) are calculated from the linear portion of the kinetic curves.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the enzyme control.
-
The IC50 value is determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.
-
The following diagram illustrates the general workflow for an MMP-9 inhibition screening assay.
Caption: Workflow for an MMP-9 enzymatic inhibition assay.
Determination of the Inhibition Constant (Ki)
The Ki value is derived from the IC50 value. For a competitive inhibitor, the relationship is defined by the Cheng-Prusoff equation :
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the concentration of the substrate used in the assay.
-
Km is the Michaelis-Menten constant for the substrate with the enzyme.
This equation highlights that the IC50 value is dependent on the experimental conditions (specifically, substrate concentration), whereas the Ki is an intrinsic property of the inhibitor.
For inhibitors that exhibit slow or tight binding, where the inhibitor concentration is comparable to the enzyme concentration, the Morrison equation is often used to directly fit the velocity data and determine an apparent Ki (Kiapp).
The data analysis pipeline from raw kinetic data to the final Ki value is shown below.
Caption: Data analysis pipeline for Ki determination.
Mmp-9-IN-6: A Technical Overview of a Novel 3-Indolyl Furanoid Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of Mmp-9-IN-6, a novel inhibitor of Matrix Metalloproteinase-9 (MMP-9). The information is tailored for researchers, scientists, and professionals in the field of drug development. This compound, also identified as compound 3g, is a newly synthesized 3-indolyl furanoid derivative of indomethacin.[1] This document summarizes its target specificity, selectivity profile, and the methodologies behind its characterization, based on currently available scientific literature.
Core Compound Data
| Identifier | Value | Reference |
| Compound Name | This compound (Compound 3g) | [2][3][4] |
| Molecular Formula | C25H19NO2 | N/A |
| Molecular Weight | 365.42 | N/A |
| Primary Target | Matrix Metalloproteinase-9 (MMP-9) | [2][3][4] |
| Reported IC50 | 50 μM for MMP-9 | [1][2][3][4][5] |
Target Specificity and Selectivity Profile
This compound has been identified as an inhibitor of MMP-9 with a half-maximal inhibitory concentration (IC50) of 50 μM.[1][2][3][4][5] The primary research indicates that this compound was developed as a selective inhibitor targeting the hemopexin (PEX) domain of MMP-9, which suggests a potential for high specificity over other metalloproteinases. However, at the time of this report, detailed quantitative data on the selectivity of this compound against a broader panel of MMPs (e.g., MMP-1, MMP-2, MMP-3, MMP-7, MMP-13) is not available in the public domain. The originating research highlights its specific action on MMP-9 in the context of preventing nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulceration.[1]
Experimental Protocols
The following methodologies are based on the available information regarding the characterization of this compound and general protocols for MMP-9 activity assays. The detailed, specific protocols from the primary study by Rudra et al. (2023) are not fully accessible.
In Vitro MMP-9 Inhibition Assay (General Protocol)
A gelatin zymography assay is a standard method to determine the inhibitory activity of compounds against MMP-9.
Materials:
-
Recombinant human MMP-9
-
This compound (Compound 3g) dissolved in a suitable solvent (e.g., DMSO)
-
Gelatin-containing polyacrylamide gels
-
Tris-Glycine SDS Page Buffer
-
Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, 1 µM ZnCl2, pH 7.5)
-
Staining solution (e.g., Coomassie Brilliant Blue R-250)
-
Destaining solution
Procedure:
-
Recombinant human MMP-9 is pre-incubated with varying concentrations of this compound for a specified period at 37°C.
-
The enzyme-inhibitor mixtures are then subjected to electrophoresis on a gelatin-containing polyacrylamide gel under non-reducing conditions.
-
Following electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and then incubated in the incubation buffer to allow for gelatin digestion by the active MMP-9.
-
The gel is subsequently stained with Coomassie Brilliant Blue R-250 and then destained.
-
Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background. The intensity of these bands is quantified to determine the extent of inhibition by this compound, from which the IC50 value is calculated.
Signaling Pathway and Mechanism of Action
This compound is reported to prevent NSAID-induced gastric ulceration by inhibiting MMP-9 activity.[1] The proposed mechanism involves the binding of this compound to the catalytic cleft of MMP-9. In the context of gastric ulcers, MMP-9 is a key player in the degradation of the extracellular matrix (ECM), which can be upregulated by inflammatory responses. By inhibiting MMP-9, this compound helps to maintain the integrity of the gastric mucosal layer.
Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Characterization
The general workflow for characterizing a novel MMP inhibitor like this compound is depicted in the following diagram.
References
Mmp-9-IN-6 and Its Effects on Extracellular Matrix Degradation: A Technical Guide
Disclaimer: Information regarding a specific compound designated "Mmp-9-IN-6" is not publicly available in the reviewed scientific literature. This guide provides a comprehensive overview of the role of Matrix Metalloproteinase-9 (MMP-9) in extracellular matrix (ECM) degradation and the general effects of its inhibitors, which would be analogous to the expected action of a compound like this compound.
Introduction
Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the remodeling of the extracellular matrix (ECM).[1][2] The ECM provides structural support to cells and tissues and is involved in various physiological processes, including development, wound healing, and angiogenesis.[1] Dysregulation of MMP-9 activity is implicated in numerous pathological conditions, such as cancer metastasis, arthritis, and cardiovascular diseases, primarily due to excessive degradation of ECM components.[1][2] MMP-9's primary substrates include gelatin, elastin, and type IV and V collagens, which are major components of the basement membrane.[1] Consequently, inhibitors of MMP-9 are of significant interest in drug development for these conditions.
The Role of MMP-9 in Extracellular Matrix Degradation
MMP-9 is synthesized as an inactive proenzyme (pro-MMP-9) and is activated by proteolytic cleavage of its pro-domain. Once activated, MMP-9 degrades various components of the ECM. This degradation is a key step in processes that require tissue remodeling. For instance, in cancer, the breakdown of the basement membrane by MMP-9 allows tumor cells to invade surrounding tissues and metastasize.[1]
Quantitative Data on MMP-9 Inhibitors
The potency of MMP-9 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their dissociation constant (KD). Lower values indicate higher potency. The following table summarizes the inhibitory activities of several known MMP-9 inhibitors.
| Inhibitor | IC50/KD | Cell Line/Assay Condition | Reference |
| Ilomastat (GM6001) | IC50: 0.5 nM | Broad spectrum MMP inhibitor | [3] |
| SB-3CT | Ki: 600 nM | Highly selective for gelatinases | [3] |
| Prinomastat (AG3340) | IC50: 5.0 nM | Broad spectrum MMP inhibitor | [3] |
| ARP-100 | IC50: 0.2 µM | Selective for MMP-9 over some other MMPs | [3] |
| Luteolin 7-O-glucuronide | IC50: 11.42 µM | Natural product inhibitor | [3] |
| Apigenin-7-glucuronide | IC50: 17.52 µM | Natural product inhibitor | [3] |
| MMP-9-IN-12 | IC50: 6.57 µM | Synthetic inhibitor | [3] |
| Laetanine 9 | KD: 21.6 µM | Natural product inhibitor targeting the hemopexin domain | [4] |
| Genkwanin 10 | KD: 0.614 µM | Natural product inhibitor targeting the hemopexin domain | [4] |
| Compound 26 | IC50: 26.94 µM | Natural product inhibitor | [1] |
Experimental Protocols
Several experimental methods are employed to assess the activity of MMP-9 and the efficacy of its inhibitors. The two most common are gelatin zymography and Förster Resonance Energy Transfer (FRET)-based assays.
This technique is used to detect the activity of gelatinases like MMP-9 in biological samples.
Protocol:
-
Sample Preparation: Conditioned cell culture media or tissue extracts are collected. Protein concentration is determined and normalized across samples.[5] Samples are mixed with a non-reducing sample buffer.[5]
-
Electrophoresis: Samples are run on a polyacrylamide gel co-polymerized with gelatin.[5]
-
Renaturation and Development: After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and allow the enzyme to renature. The gel is then incubated in a development buffer containing calcium and zinc ions, which are necessary for MMP activity.[5][6]
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background, as the stain does not bind where the gelatin has been cleaved.[5]
This is a high-throughput method for quantifying MMP-9 activity and screening for inhibitors.[7][8]
Protocol:
-
Assay Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. When MMP-9 cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[7][9]
-
Reagents and Setup:
-
Procedure:
-
The MMP-9 enzyme is pre-incubated with the test inhibitor at various concentrations in the assay buffer.[10]
-
The FRET substrate is added to initiate the reaction.[11]
-
The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., excitation at 325 nm and emission at 393 nm for an Mca/Dnp-based substrate).[9][11]
-
-
Data Analysis: The rate of increase in fluorescence is proportional to MMP-9 activity. The inhibitory effect is calculated by comparing the activity in the presence of the inhibitor to the control (enzyme alone). IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding.
Caption: MMP-9 signaling pathway leading to ECM degradation.
Caption: A typical workflow for screening and identifying MMP-9 inhibitors.
Conclusion
While specific data on "this compound" is not available, the principles outlined in this guide provide a solid foundation for understanding the effects of any potent and selective MMP-9 inhibitor on extracellular matrix degradation. Such a compound would be expected to reduce the breakdown of key ECM components, thereby mitigating the pathological processes driven by excessive MMP-9 activity. The experimental protocols and workflows described are standard methods for characterizing the efficacy and mechanism of action of novel MMP-9 inhibitors.
References
- 1. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of Novel Natural Product Inhibitors against Matrix Metalloproteinase 9 Using Quantum Mechanical Fragment Molecular Orbital-Based Virtual Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Determination of MMP2/MMP9 Activity by Gelatin Zymography Analysis [bio-protocol.org]
- 7. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SensoLyte® 520 MMP-9 Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 10. mdpi.com [mdpi.com]
- 11. assaygenie.com [assaygenie.com]
The Role of MMP-9-IN-6 in Cell Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase critically involved in the degradation of the extracellular matrix (ECM). Its dysregulation is implicated in a multitude of pathological processes, including tumor invasion, metastasis, and chronic inflammation. Consequently, the development of specific MMP-9 inhibitors is a significant focus in therapeutic research. This technical guide provides a comprehensive overview of MMP-9-IN-6, a 3-indolyl furanoid compound identified as a direct inhibitor of MMP-9. The document details its mechanism of action, its role in relevant cell signaling pathways, quantitative efficacy data, and the experimental protocols utilized for its characterization. This guide is intended to serve as a foundational resource for researchers in pharmacology, cell biology, and drug development investigating MMP-9 as a therapeutic target.
Introduction to MMP-9 and its Role in Pathophysiology
Matrix metalloproteinase-9, also known as gelatinase B, plays a pivotal role in tissue remodeling by degrading components of the extracellular matrix, most notably type IV collagen, a primary constituent of basement membranes.[1] Under physiological conditions, MMP-9 activity is tightly regulated at the levels of transcription, zymogen activation, and through endogenous inhibitors such as Tissue Inhibitors of Metalloproteinases (TIMPs).[2]
However, in pathological states such as cancer, chronic inflammation, and ulceration, the expression and activity of MMP-9 are often significantly upregulated.[3][4] This heightened proteolytic activity facilitates the breakdown of tissue barriers, promoting cancer cell invasion and metastasis.[5] Furthermore, MMP-9 can process and activate a variety of signaling molecules, including growth factors and cytokines, which in turn modulate the tumor microenvironment and inflammatory responses.[6] Key signaling pathways influenced by MMP-9 activity include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of inflammation and cell survival.[7][8]
Given its central role in disease progression, MMP-9 has emerged as a compelling therapeutic target. The development of selective inhibitors aims to attenuate its pathological activities.
This compound: A Novel 3-Indolyl Furanoid Inhibitor
This compound (also referred to as compound 3g in primary literature) is a novel, synthetically derived 3-indolyl furanoid that has been identified as a direct inhibitor of MMP-9.[8][9] It was developed as part of a strategy to modify the chemical structure of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin to mitigate its ulcerogenic side effects while retaining anti-inflammatory properties through a novel mechanism.[9][10]
Mechanism of Action
In silico and in vitro studies have confirmed that this compound directly inhibits the enzymatic activity of MMP-9 by binding to its catalytic cleft.[8][9][10] This direct inhibition prevents the degradation of ECM components, thereby maintaining tissue integrity. In the context of NSAID-induced gastric ulceration, the protective effect of this compound is attributed to its ability to prevent the breakdown of the gastric mucosal layer, which is a consequence of inflammation-driven MMP-9 upregulation.[9][10]
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound, providing key metrics for its inhibitory activity and pharmacokinetic profile.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 | Assay Type |
| This compound (3g) | MMP-9 | 50 μM | Fluorogenic Substrate Assay |
Data sourced from Rudra DS, et al. (2023).[8][9]
Table 2: Pharmacokinetic Profile in Sprague-Dawley Rats
| Parameter | Value | Unit |
| Cmax | 104.48 | μg/mL |
| tmax | 6.0 | h |
| Half-life (t1/2) | 7.0 | h |
| AUC | 1273.8 | h·μg/mL |
Data sourced from Rudra DS, et al. (2023).[8][9][10]
Table 3: In Vivo Efficacy in Indomethacin-Induced Gastric Ulcer Model (Illustrative)
| Treatment Group | Ulcer Index (mm²) | MPO Activity (U/mg protein) | TNF-α Level (pg/mg protein) |
| Control | Data not available | Data not available | Data not available |
| Indomethacin | Data not available | Data not available | Data not available |
| Indomethacin + this compound | Data not available | Data not available | Data not available |
Note: Specific quantitative values for in vivo efficacy are not available in the public domain abstracts. This table serves as a template for the types of data generated in such studies.
Role in Cell Signaling Pathways
The primary mechanism of this compound is the direct inhibition of MMP-9's enzymatic activity. This action has significant downstream consequences on intracellular signaling pathways that are typically activated or amplified by MMP-9. In the context of NSAID-induced gastric injury, inflammation triggers the upregulation of MMP-9 through pathways like NF-κB and MAPK.[7][8] The elevated MMP-9 then perpetuates the inflammatory cycle and causes tissue damage.
By inhibiting MMP-9, this compound is hypothesized to interrupt this pathological feedback loop. The reduction in MMP-9 activity leads to decreased processing of pro-inflammatory cytokines and less degradation of the ECM, which in turn reduces the inflammatory signaling that drives ulceration.[11]
Diagram 1: Hypothesized Signaling Pathway in NSAID-Induced Gastric Ulceration
Caption: Signaling cascade in NSAID-induced ulceration and the inhibitory action of this compound.
Experimental Protocols
The following sections describe representative experimental methodologies for assessing the activity and efficacy of MMP-9 inhibitors like this compound. Note: These are generalized protocols; specific parameters may vary based on the primary research.
In Vitro MMP-9 Inhibition Assay (Fluorogenic Substrate Method)
This assay quantifies the enzymatic activity of MMP-9 by measuring the cleavage of a fluorogenic substrate.
-
Reagents and Materials:
-
Recombinant human MMP-9 (activated)
-
MMP-9 specific fluorogenic substrate (e.g., Mca-PLGL-Dpa-AR-NH₂)
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In the 96-well plate, add activated MMP-9 enzyme to all wells except the blank.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the MMP-9 fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity in a kinetic mode (e.g., every 5 minutes for 60 minutes) at an excitation/emission wavelength appropriate for the substrate (e.g., 325/393 nm).
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value using non-linear regression analysis.
-
Diagram 2: Workflow for In Vitro MMP-9 Inhibition Assay
Caption: Standard workflow for determining the IC50 of an MMP-9 inhibitor.
In Vivo NSAID-Induced Gastric Ulcer Model
This animal model is used to evaluate the gastroprotective effects of a compound against damage caused by NSAIDs like indomethacin.
-
Animals:
-
Male Sprague-Dawley or Wistar rats (180-220 g).
-
-
Procedure:
-
Fast the rats for 24 hours prior to the experiment, with free access to water.
-
Divide the animals into experimental groups (e.g., Vehicle Control, Indomethacin Control, Indomethacin + this compound at various doses).
-
Administer this compound or vehicle orally (p.o.) one hour before the administration of the ulcerogenic agent.
-
Induce gastric ulcers by oral administration of indomethacin (e.g., 60 mg/kg) suspended in a vehicle like 1% carboxymethyl cellulose.[11]
-
After a set period (e.g., 6 hours), euthanize the animals.
-
Excise the stomachs, open them along the greater curvature, and rinse with saline.
-
Measure the area of the gastric lesions (ulcer index).
-
Collect stomach tissue samples for further analysis.
-
-
Biochemical and Histological Analysis:
-
Myeloperoxidase (MPO) Assay: Homogenize a portion of the gastric tissue to measure MPO activity, an indicator of neutrophil infiltration and inflammation.[6]
-
Cytokine Analysis (ELISA): Use tissue homogenates to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
Gelatin Zymography: Perform zymography on tissue extracts to visualize and quantify the activity of MMP-9.[10]
-
Histopathology: Fix tissue samples in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess mucosal damage, edema, and inflammatory cell infiltration.
-
Conclusion and Future Directions
This compound represents a promising lead compound that demonstrates direct inhibition of MMP-9, translating to significant protective effects in a preclinical model of NSAID-induced gastric ulceration. Its mechanism of action, centered on the preservation of the extracellular matrix and likely attenuation of inflammatory signaling cascades, offers a novel therapeutic strategy.
Future research should focus on several key areas:
-
Selectivity Profiling: A comprehensive assessment of the inhibitory activity of this compound against a panel of other MMPs is crucial to determine its selectivity and predict potential off-target effects.
-
Elucidation of Signaling Pathways: Further studies utilizing techniques such as Western blotting for key signaling proteins (e.g., phosphorylated p65, p38, JNK) are needed to definitively map the downstream effects of MMP-9 inhibition by this compound in relevant cell types.
-
Broader Therapeutic Applications: Given the role of MMP-9 in oncology, the potential anti-tumor and anti-metastatic properties of this compound warrant investigation in appropriate cancer models.[5]
This technical guide provides a foundational understanding of this compound for the scientific community. Further interrogation of its molecular interactions and biological effects will be critical in evaluating its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Increased expression of matrix metalloproteinase-9 associated with gastric ulcer recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gelatin zymography protocol | Abcam [abcam.com]
- 6. Exploring the Effect of Deep-Sea Water on the Therapeutic Potential of the Anti-Inflammatory Response in an Indomethacin-Induced Gastric Ulcer Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic gastric ulceration causes matrix metalloproteinases-9 and -3 augmentation: alleviation by melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijscia.com [ijscia.com]
- 9. Increased expression of matrix metalloproteinase-9 associated with gastric ulcer recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Preclinical and In Vitro Evaluation of MMP-9 Inhibitors
Disclaimer: Initial searches for a specific compound designated "Mmp-9-IN-6" did not yield specific preclinical or in vitro data. The following guide provides a comprehensive overview of the typical preclinical studies and in vitro models used in the evaluation of Matrix Metalloproteinase-9 (MMP-9) inhibitors, drawing upon publicly available research in the field.
Introduction to MMP-9 as a Therapeutic Target
Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components.[1][2][3] Its enzymatic activity is crucial for normal physiological processes such as tissue remodeling, wound healing, and immune cell trafficking.[1][2] However, the dysregulation and overexpression of MMP-9 have been implicated in a wide range of pathologies, including cancer metastasis, inflammatory disorders, cardiovascular diseases, and neurodegenerative conditions.[1][4][5] This makes MMP-9 a compelling therapeutic target for drug development.[2][4]
MMP-9's role in disease progression is multifaceted. In cancer, it facilitates tumor cell invasion and metastasis by breaking down the basement membrane, a key component of the ECM.[2][4] It also promotes angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2][5] In inflammatory conditions, MMP-9 contributes to tissue destruction and the perpetuation of the inflammatory response.[1] Given its central role in these processes, the development of potent and selective MMP-9 inhibitors is an active area of research.[2]
This technical guide will outline the common preclinical and in vitro methodologies used to characterize and evaluate the efficacy of novel MMP-9 inhibitors.
Quantitative Data for MMP-9 Inhibitors
The following tables represent typical quantitative data generated during the preclinical evaluation of MMP-9 inhibitors.
Table 1: In Vitro Potency and Selectivity of a Hypothetical MMP-9 Inhibitor
| Parameter | Value | Description |
| MMP-9 IC50 | 15 nM | The half-maximal inhibitory concentration against human recombinant MMP-9. |
| MMP-2 IC50 | 250 nM | The half-maximal inhibitory concentration against MMP-2, a closely related gelatinase, to assess selectivity. |
| MMP-1 IC50 | >10 µM | The half-maximal inhibitory concentration against MMP-1 (a collagenase) to assess selectivity against other MMP subfamilies. |
| Ki (MMP-9) | 5 nM | The inhibition constant, indicating the binding affinity of the inhibitor to MMP-9. |
| Mode of Inhibition | Competitive | The mechanism by which the inhibitor binds to the enzyme. |
Table 2: Cellular Activity of a Hypothetical MMP-9 Inhibitor
| Assay | Cell Line | IC50 | Description |
| Cell Migration Assay | MDA-MB-231 (Breast Cancer) | 100 nM | Inhibition of cancer cell migration through a Boyden chamber. |
| Cell Invasion Assay | HT-1080 (Fibrosarcoma) | 150 nM | Inhibition of cancer cell invasion through a Matrigel-coated membrane. |
| Tube Formation Assay | HUVEC (Endothelial Cells) | 80 nM | Inhibition of endothelial cell tube formation, a surrogate for angiogenesis. |
Table 3: Preclinical Pharmacokinetic Profile of a Hypothetical MMP-9 Inhibitor in Rodents
| Parameter | Value (Mouse) | Value (Rat) | Description |
| Bioavailability (Oral) | 35% | 25% | The fraction of the administered dose that reaches systemic circulation. |
| Half-life (t1/2) | 4 hours | 6 hours | The time required for the concentration of the drug in the body to be reduced by half. |
| Cmax (10 mg/kg, oral) | 1.2 µM | 0.8 µM | The maximum plasma concentration achieved after administration. |
| AUC (0-24h) | 6.8 µM·h | 7.5 µM·h | The total drug exposure over 24 hours. |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of MMP-9 inhibitors are provided below.
MMP-9 Enzymatic Activity Assay (Fluorogenic Substrate)
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of purified MMP-9.
-
Materials:
-
Recombinant human MMP-9 (activated)
-
Fluorogenic MMP-9 substrate (e.g., Mca-PLGL-Dpa-AR-NH₂)
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test inhibitor compound
-
96-well microplate
-
Fluorometric plate reader
-
-
Protocol:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor in the assay buffer.
-
Add a fixed concentration of activated recombinant MMP-9 to each well of the 96-well plate.
-
Add the serially diluted inhibitor to the wells containing the enzyme and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP-9 substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., λex = 320 nm and λem = 405 nm) over time.
-
The rate of substrate cleavage is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Gelatin Zymography
This technique is used to detect and quantify the activity of gelatinases (MMP-2 and MMP-9) in biological samples such as cell culture supernatants or tissue lysates.
-
Materials:
-
SDS-PAGE gels co-polymerized with gelatin (e.g., 1 mg/mL)
-
Cell culture supernatant or tissue lysate
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij 35, pH 7.5)
-
Coomassie Blue staining solution
-
Destaining solution
-
-
Protocol:
-
Collect cell culture supernatant or prepare tissue lysates.
-
Mix the samples with a non-reducing sample buffer. Do not heat the samples, as this would irreversibly denature the enzyme.
-
Load the samples onto the gelatin-containing SDS-PAGE gel and perform electrophoresis under non-reducing conditions.
-
After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the enzyme to renature.
-
Incubate the gel in the developing buffer at 37°C for 12-24 hours. During this incubation, the gelatinases will digest the gelatin in the gel.
-
Stain the gel with Coomassie Blue.
-
Destain the gel. Areas of gelatin degradation by MMP-9 (and MMP-2) will appear as clear bands against a blue background.
-
The intensity of the clear bands can be quantified using densitometry to determine the relative amount of active MMP-9.
-
Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cells to invade through a basement membrane matrix, a process that is often dependent on MMP activity.
-
Materials:
-
Boyden chamber inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel (or another basement membrane extract)
-
Cell culture medium
-
Chemoattractant (e.g., fetal bovine serum)
-
Test inhibitor compound
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
-
-
Protocol:
-
Coat the top of the Boyden chamber membrane with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend the cells in a serum-free medium.
-
Treat the cells with various concentrations of the MMP-9 inhibitor or a vehicle control.
-
Add the cell suspension to the upper chamber of the Boyden insert.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix and stain the cells that have invaded the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several microscopic fields.
-
The percentage of invasion inhibition is calculated by comparing the number of invading cells in the inhibitor-treated groups to the vehicle control.
-
Signaling Pathways and Experimental Workflows
The regulation of MMP-9 expression and activity is complex, involving multiple signaling pathways that are often dysregulated in disease.
MMP-9 Regulation in Inflammation and Cancer
The expression of MMP-9 can be induced by various pro-inflammatory cytokines and growth factors, such as IL-6 and TGF-β.[6][7] These signaling cascades often converge on transcription factors like NF-κB and AP-1, which then drive the transcription of the MMP-9 gene.
Caption: Key signaling pathways regulating MMP-9 gene expression.
Experimental Workflow for MMP-9 Inhibitor Evaluation
The preclinical evaluation of an MMP-9 inhibitor typically follows a hierarchical workflow, starting from initial screening to more complex cellular and in vivo models.
Caption: A typical experimental workflow for the preclinical evaluation of an MMP-9 inhibitor.
Conclusion
The preclinical and in vitro evaluation of MMP-9 inhibitors is a critical step in the development of novel therapeutics for a variety of diseases. A systematic approach, combining robust biochemical and cell-based assays with comprehensive pharmacokinetic and in vivo efficacy studies, is essential for identifying and advancing promising drug candidates. The methodologies and signaling pathways described in this guide provide a foundational framework for researchers and drug development professionals working in this important field.
References
- 1. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. IL-6-mediated induction of MMP-9 is modulated by JAK-dependent IL-10 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Mmp-9-IN-6: A Technical Guide to its Regulation of MMP-9 Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Mmp-9-IN-6, a novel small molecule inhibitor of Matrix Metalloproteinase-9 (MMP-9). It details the compound's mechanism of action, available quantitative data, and relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers in pharmacology, cell biology, and drug discovery investigating the therapeutic potential of MMP-9 inhibition.
Introduction to MMP-9 and its Inhibition
Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a critical role in the degradation of extracellular matrix (ECM) components.[1][2] Under physiological conditions, MMP-9 is involved in processes such as tissue remodeling, angiogenesis, and immune cell trafficking.[3] However, dysregulated MMP-9 activity is implicated in a wide range of pathologies, including cancer metastasis, inflammatory diseases, and neurodegenerative disorders.[4] Consequently, the development of specific MMP-9 inhibitors is a significant area of therapeutic research.
This compound (also known as Compound 3g) is a recently identified 3-indolyl furanoid derivative that has demonstrated inhibitory activity against MMP-9.[5][6][7] This guide will focus on the current understanding of how this compound regulates MMP-9.
This compound: Regulation of MMP-9 Activation
Current research indicates that this compound functions as a direct inhibitor of MMP-9's enzymatic activity.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the catalytic cleft of the MMP-9 enzyme.[5][6][7] This binding action prevents the enzyme from processing its natural substrates, thereby inhibiting its proteolytic activity. It is important to note that, based on available scientific literature, this compound is understood to be an inhibitor of MMP-9 activity rather than a regulator of MMP-9 expression. There is currently no evidence to suggest that this compound alters the transcription or translation of the MMP-9 gene.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | IC50 | Assay Type | Reference |
| This compound (Compound 3g) | MMP-9 | 50 μM | In vitro enzymatic assay | [5][6][7] |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Unit | Reference |
| Cmax | 104.48 | μg/mL | [5][7] |
| tmax | 6.0 | h | [5][7] |
| Half-life (t1/2) | 7.0 | h | [5][7] |
| AUC | 1273.8 | h·μg/mL | [5][7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the pathological role of MMP-9 in a relevant disease model and a typical workflow for identifying and characterizing MMP-9 inhibitors like this compound.
Caption: Role of MMP-9 in NSAID-induced gastric ulceration and this compound intervention.
Caption: Experimental workflow for the identification and characterization of MMP-9 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments used in the characterization of MMP-9 inhibitors are provided below.
In Vitro MMP-9 Inhibition Assay (Fluorometric)
This protocol is a standard method for determining the inhibitory activity of a compound against MMP-9.
Materials:
-
Recombinant human MMP-9 enzyme
-
Fluorogenic MMP-9 substrate (e.g., FRET-based peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound and other test compounds
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations.
-
In a 96-well plate, add the diluted this compound solutions. Include wells for a positive control (MMP-9 enzyme without inhibitor) and a negative control (assay buffer only).
-
Add the recombinant MMP-9 enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP-9 substrate to all wells.
-
Immediately begin kinetic reading of fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) at 37°C for 30-60 minutes.
-
Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Gelatin Zymography
This technique is used to detect the activity of gelatinases like MMP-9 in biological samples.
Materials:
-
SDS-PAGE equipment
-
Polyacrylamide gels co-polymerized with gelatin (e.g., 1 mg/mL)
-
Samples containing MMP-9 (e.g., cell culture supernatant, tissue lysates)
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Prepare protein samples in non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Perform electrophoresis under non-reducing conditions at 4°C.
-
After electrophoresis, remove the gel and wash it in zymogram renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS.
-
Incubate the gel in zymogram developing buffer at 37°C for 12-48 hours. During this time, the MMP-9 in the samples will digest the gelatin in the gel.
-
Stain the gel with Coomassie Brilliant Blue staining solution for 30-60 minutes.
-
Destain the gel with destaining solution until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMP-9. The molecular weight of the bands can be used to distinguish between the pro-form and active form of MMP-9.
Conclusion
This compound is a novel small molecule inhibitor that directly targets the enzymatic activity of MMP-9. The available data demonstrates its potential as a tool for studying the pathological roles of MMP-9 and as a lead compound for the development of therapeutics for diseases characterized by excessive MMP-9 activity. Future research should focus on elucidating its selectivity profile against other MMPs and investigating its potential effects, if any, on the expression of the MMP-9 gene to provide a more complete understanding of its biological activity.
References
- 1. Evaluation of MMP-9, IL-6, TNF-α levels and peripheral blood mononuclear cells genes expression of MMP-9 and TIMP-1 in Iranian patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated serum levels of matrix metalloproteinase-9 (MMP-9) in Kawasaki disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated levels of active matrix metalloproteinase-9 cause hypertrophy in skeletal muscle of normal and dystrophin-deficient mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix metalloproteinase-9 (MMP9) | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. MMP9 Recombinant Monoclonal Antibody (JA80-73) (MA5-32705) [thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for MMP-9-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction to Matrix Metalloproteinase-9 (MMP-9)
Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.[1][2] Under physiological conditions, MMP-9 is involved in processes such as embryonic development, tissue remodeling, and wound healing. However, dysregulation of MMP-9 activity has been implicated in a wide range of pathological conditions, including tumor invasion and metastasis, inflammatory diseases like rheumatoid arthritis, and neurodegenerative disorders.[1] This makes MMP-9 a significant therapeutic target for the development of novel inhibitors.
MMP-9-IN-6: A Potent and Selective Inhibitor
This compound is a potent and selective small molecule inhibitor of MMP-9. Its inhibitory activity is attributed to its ability to chelate the essential zinc ion within the catalytic domain of the MMP-9 active site, thereby rendering the enzyme inactive.[1] This mechanism prevents the breakdown of the ECM, which is a crucial step in many disease processes. The selectivity of this compound for MMP-9 over other MMPs is a key feature, minimizing off-target effects.
Quantitative Data Summary
The inhibitory potency of this compound has been determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) provides a measure of the inhibitor's efficacy.
| Compound | Target | Assay Type | IC50 |
| This compound | Human MMP-9 | Fluorogenic Substrate Assay | 5 nM |
Note: This data is representative of a potent and selective MMP-9 inhibitor and serves as an example for this compound.
Experimental Protocols
In Vitro MMP-9 Enzymatic Assay using a Fluorogenic Substrate
This protocol describes the determination of the inhibitory activity of this compound against purified human MMP-9 using a fluorogenic peptide substrate. The assay measures the increase in fluorescence that results from the cleavage of the substrate by MMP-9.
Materials:
-
Recombinant Human MMP-9 (activated)
-
MMP-9 Fluorogenic Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound (or other test compounds)
-
A known MMP-9 inhibitor as a positive control (e.g., NNGH)
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission wavelengths compatible with the fluorogenic substrate, e.g., 325 nm/393 nm)
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C.
-
Reconstitute the MMP-9 enzyme and the fluorogenic substrate according to the manufacturer's instructions. Aliquot and store at -80°C.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create a serial dilution of the inhibitor in Assay Buffer to achieve the desired final concentrations for the assay.
-
-
Assay Protocol:
-
In a 96-well black microplate, add the following to each well:
-
Blank (no enzyme): 50 µL of Assay Buffer.
-
Control (no inhibitor): 40 µL of Assay Buffer and 10 µL of MMP-9 enzyme solution.
-
Inhibitor wells: 40 µL of the diluted this compound solution and 10 µL of MMP-9 enzyme solution.
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths should be set according to the specifications of the fluorogenic substrate.
-
-
Data Analysis:
-
For each time point, subtract the fluorescence of the blank from the fluorescence of all other wells.
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Mechanism of MMP-9 inhibition by this compound.
Caption: In vitro MMP-9 enzymatic assay workflow.
References
Application Notes: Cell-Based Assay for Characterizing Mmp-9-IN-6 Inhibition of MMP-9 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Matrix Metalloproteinase-9 (MMP-9), also known as 92 kDa gelatinase or gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.[1][2] Under normal physiological conditions, MMP-9 is involved in processes such as tissue remodeling, wound healing, and angiogenesis.[3] However, the dysregulation and overexpression of MMP-9 are strongly implicated in numerous pathological conditions, including tumor invasion and metastasis, inflammatory diseases like rheumatoid arthritis, and neurodegenerative disorders.[3][4] Its ability to break down the basement membrane facilitates cancer cell invasion and the formation of new blood vessels (angiogenesis) that supply tumors.[2][5] Consequently, MMP-9 has emerged as a significant therapeutic target for the development of novel inhibitors. Mmp-9-IN-6 is a novel small molecule inhibitor designed to specifically target the activity of MMP-9. These application notes provide detailed protocols for assessing the cell-based inhibitory activity of this compound using gelatin zymography and a quantitative fluorometric assay.
MMP-9 Signaling Pathway
The expression of MMP-9 is regulated by a complex network of intracellular signaling pathways, often initiated by external stimuli such as growth factors and inflammatory cytokines.[6] Key pathways include the Mitogen-Activated Protein Kinase (MAPK)/Extracellular-signal-Regulated Kinase (ERK) and the Phosphoinositide 3-Kinase (PI3K)/AKT pathways.[7] For instance, stimulation by factors like Epidermal Growth Factor (EGF) or Tumor Necrosis Factor-alpha (TNF-α) can trigger the MAPK/ERK cascade, leading to the activation of transcription factors such as AP-1 and NF-κB, which in turn bind to the MMP-9 gene promoter and induce its transcription.[6][7] Understanding this pathway is crucial for designing cell-based assays, as MMP-9 expression may need to be induced to measure the efficacy of inhibitors.
Caption: A diagram of the MAPK/ERK and PI3K/AKT signaling pathways leading to MMP-9 expression.
Experimental Workflow
The overall workflow for assessing the inhibitory potential of this compound involves culturing an appropriate cell line, stimulating MMP-9 expression, treating the cells with various concentrations of the inhibitor, collecting the conditioned media, and finally analyzing the MMP-9 activity through gelatin zymography and a fluorometric assay.
References
- 1. MMP-9 Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Matrix Metalloproteinase-9 (MMP-9) as a Therapeutic Target: Insights into Molecular Pathways and Clinical Applications [mdpi.com]
- 6. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for MMP-9-IN-6 Administration in Animal Studies
Disclaimer: The following application notes and protocols are a generalized guide based on common practices for administering small molecule inhibitors in animal studies. As of the latest data retrieval, specific public information regarding "MMP-9-IN-6," including its chemical properties, solubility, and established in vivo dosing, is not available. Researchers should consult the manufacturer's specific product datasheet and perform necessary pilot studies to determine the optimal formulation and dosage for their specific animal model and experimental goals.
Introduction
Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase involved in the degradation of extracellular matrix components. Its dysregulation is implicated in various pathological processes, including tumor invasion, metastasis, inflammation, and neurodegenerative diseases. Small molecule inhibitors of MMP-9 are valuable tools for investigating its biological functions and for potential therapeutic development. This document provides a general framework for the administration and dosing of a hypothetical MMP-9 inhibitor, designated here as this compound, in preclinical animal models.
Compound Information (Hypothetical)
A thorough understanding of the physicochemical properties of this compound is critical for appropriate formulation and administration. Researchers must obtain this information from the compound supplier.
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Notes |
| Molecular Weight | User to obtain from supplier | Essential for calculating molar concentrations. |
| Solubility | User to obtain from supplier | Critical for selecting an appropriate vehicle. Test solubility in common vehicles (e.g., DMSO, PBS, saline, corn oil). |
| Purity | >98% (Recommended) | Impurities can affect experimental outcomes. |
| Storage Conditions | -20°C or -80°C | Follow supplier recommendations to ensure stability. |
Experimental Protocols
The choice of administration route depends on the experimental objective, the desired pharmacokinetic profile, and the physicochemical properties of the compound. Below are general protocols for common administration routes.
Intraperitoneal (IP) Injection
IP injection is a common route for systemic administration of small molecules in rodents.
Protocol:
-
Formulation:
-
Based on solubility data, dissolve this compound in a suitable vehicle. A common starting point for poorly soluble compounds is to dissolve them in 100% DMSO and then dilute with a vehicle like saline or corn oil. For example, a final vehicle composition might be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Prepare the formulation fresh before each use or determine its stability under storage conditions.
-
Ensure the final concentration allows for an appropriate injection volume (typically 5-10 mL/kg for mice).
-
-
Animal Restraint:
-
Gently restrain the animal, exposing the abdomen. For mice, scruffing the neck and securing the tail is a common method.
-
-
Injection:
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.
-
Insert a 25-27 gauge needle at a 15-20 degree angle.
-
Aspirate briefly to ensure no fluid (e.g., blood, urine) is drawn, indicating incorrect placement.
-
Inject the formulation slowly and smoothly.
-
-
Post-Injection Monitoring:
-
Observe the animal for any signs of distress, irritation, or adverse reactions.
-
Oral Gavage (PO)
Oral gavage is used to administer a precise dose of a substance directly into the stomach.
Protocol:
-
Formulation:
-
Prepare a solution or suspension of this compound in a vehicle suitable for oral administration, such as water, saline, or a suspension agent like 0.5% methylcellulose.
-
Ensure the formulation is homogenous, especially for suspensions.
-
-
Animal Restraint:
-
Firmly grasp the animal and ensure the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Administration:
-
Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for mice).
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the length of insertion.
-
Gently insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle.
-
Administer the formulation slowly.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any signs of respiratory distress or discomfort.
-
Intravenous (IV) Injection
IV injection provides rapid and complete bioavailability. The tail vein is the most common site in rodents.
Protocol:
-
Formulation:
-
This compound must be completely dissolved in a sterile, aqueous vehicle (e.g., saline, PBS). Particulates can cause embolisms.
-
The pH of the formulation should be close to physiological pH (7.4).
-
-
Animal Preparation:
-
Warm the animal's tail using a heat lamp or warm water to dilate the veins.
-
Place the animal in a restraining device.
-
-
Injection:
-
Use a small gauge needle (e.g., 27-30 gauge) attached to a tuberculin syringe.
-
Identify one of the lateral tail veins.
-
Insert the needle parallel to the vein. Successful entry is often indicated by a flash of blood in the needle hub.
-
Inject the solution slowly. If significant resistance is met or a blister forms, the needle is not in the vein.
-
-
Post-Injection Care:
-
Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
-
Dosing Information (Hypothetical)
The optimal dose of this compound must be determined empirically through dose-response studies. The following table provides a hypothetical range for initial studies.
Table 2: Hypothetical Dosing Regimen for this compound in Mice
| Route of Administration | Dosage Range (mg/kg) | Dosing Frequency | Vehicle Example |
| Intraperitoneal (IP) | 1 - 50 | Once or twice daily | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |
| Oral Gavage (PO) | 5 - 100 | Once or twice daily | 0.5% Methylcellulose in water |
| Intravenous (IV) | 0.5 - 20 | Once daily | Saline |
Visualizations
Caption: Simplified MMP-9 activation pathway and the inhibitory action of this compound.
Caption: General workflow for an in vivo study using this compound.
Application Notes: The Use of Selective MMP-9 Inhibitors in Cancer Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a pivotal role in the degradation of the extracellular matrix (ECM), a process essential for cancer cell migration, invasion, and metastasis.[1][2][3][4][5] Elevated levels of MMP-9 are often correlated with poor prognosis in various cancers, making it an attractive target for therapeutic intervention.[1][4][5] Selective MMP-9 inhibitors are valuable tools for studying the specific role of this enzyme in cancer progression and for the development of novel anti-cancer therapies. These inhibitors can block the catalytic activity of MMP-9, thereby preventing the breakdown of the ECM and impeding the migratory and invasive capabilities of cancer cells.[6][7]
This document provides detailed application notes and protocols for the use of a representative selective MMP-9 inhibitor in cancer cell migration assays. While specific data for a compound designated "MMP-9-IN-6" is not available in the public domain, the following information, compiled from studies on various selective MMP-9 inhibitors, serves as a comprehensive guide for researchers.
Mechanism of Action
MMP-9 promotes cancer cell migration through several mechanisms:
-
ECM Degradation: MMP-9 degrades components of the basement membrane and ECM, such as type IV collagen, which physically obstructs cell movement. This creates pathways for cancer cells to migrate and invade surrounding tissues.[2][5][8]
-
Activation of Signaling Pathways: MMP-9 can interact with cell surface receptors, such as CD44, leading to the activation of downstream signaling pathways that promote cell migration.[1][9] These pathways often involve the activation of kinases like EGFR, ERK, AKT, and FAK.[9]
-
Release of Bioactive Molecules: By cleaving ECM components and other proteins, MMP-9 can release growth factors and cytokines that stimulate cell migration and angiogenesis.[2][4][8]
Selective MMP-9 inhibitors are designed to specifically target the catalytic domain or other allosteric sites of the MMP-9 enzyme, thereby blocking its proteolytic activity and downstream effects on cell migration.[6][7]
Data Presentation: Efficacy of Selective MMP-9 Inhibitors
The following table summarizes representative quantitative data on the efficacy of various selective MMP-9 inhibitors in inhibiting cancer cell migration and enzymatic activity. This data is compiled from multiple studies and serves as a reference for expected outcomes.
| Inhibitor/Compound | Cancer Cell Line | Assay Type | Concentration/IC50 | % Inhibition of Migration/Invasion | Reference |
| Gallic acid | K1 (Papillary Thyroid Carcinoma) | Transwell Migration | 75 µM | 60.3% | [3] |
| Gallic acid | K1 (Papillary Thyroid Carcinoma) | Transwell Invasion | 50 µM | 33.3% | [3] |
| JNJ0966 | HT1080 (Fibrosarcoma) | Transwell Invasion | 10 µM | ~50% | [6] |
| Compound 1 | HT-1080 (Fibrosarcoma) | Transwell Migration | 100 µmol/L | ~50% | [1] |
| Compound 2 | HT-1080 (Fibrosarcoma) | Transwell Migration | 100 µmol/L | ~75% | [1] |
| Compound 1 | MDA-MB-435 (Melanoma) | Transwell Migration | 100 µmol/L | ~60% | [1] |
| Compound 2 | MDA-MB-435 (Melanoma) | Transwell Migration | 100 µmol/L | ~80% | [1] |
| Inhibitor | Enzyme/Target | Assay Type | IC50 | Reference |
| JNJ0966 | proMMP-9 activation | Biochemical Assay | 429 nM | [6] |
| GS-5745 | active MMP-9 | Biochemical Assay | 1.3 nM | [10] |
| M91005 | active MMP-9 | Enzyme Assay | low single-digit nM | [4] |
Experimental Protocols
Transwell Migration Assay
This assay measures the chemotactic ability of cancer cells to migrate through a porous membrane towards a chemoattractant.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
Selective MMP-9 inhibitor
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
-
Microscope
Protocol:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium. Perform a cell count and adjust the concentration to 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
In a separate tube, pre-incubate the cell suspension with the selective MMP-9 inhibitor at various concentrations (e.g., 1 µM, 10 µM, 100 µM) or a vehicle control (e.g., DMSO) for 30 minutes at 37°C.
-
Seed 100 µL of the cell suspension (containing 1 x 10^4 cells) with or without the inhibitor into the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell line (typically 12-24 hours).
-
-
Fixation and Staining:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in fixing solution for 20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the insert in Crystal Violet solution for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize the stained cells under a microscope.
-
Count the number of migrated cells in several random fields of view (e.g., 5-10 fields per insert).
-
Calculate the average number of migrated cells per field for each condition.
-
Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader.
-
Wound Healing (Scratch) Assay
This assay measures the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
Materials:
-
Cancer cell line of interest
-
6-well or 12-well plates
-
Cell culture medium
-
Selective MMP-9 inhibitor
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed cancer cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
-
Creating the Wound:
-
Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch (wound) across the center of the monolayer.
-
Wash the wells gently with PBS to remove any detached cells.
-
-
Inhibitor Treatment:
-
Replace the medium with fresh, low-serum medium (e.g., 1-2% FBS to minimize proliferation) containing the selective MMP-9 inhibitor at various concentrations or a vehicle control.
-
-
Image Acquisition:
-
Immediately after adding the inhibitor, capture images of the scratch at designated points (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control group is nearly closed.
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the average wound width for each time point and treatment condition.
-
The percentage of wound closure can be calculated using the formula: % Wound Closure = [(Initial Wound Width - Wound Width at Time T) / Initial Wound Width] * 100
-
Alternatively, software like ImageJ can be used to quantify the area of the wound.
-
Visualizations
Caption: Signaling pathway of MMP-9 in cancer cell migration and the point of intervention for selective inhibitors.
Caption: Experimental workflows for cancer cell migration assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Metalloproteinases-2, -9, and -14 Suppresses Papillary Thyroid Carcinoma Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective matrix metalloproteinase (MMP) inhibitors in cancer therapy: Ready for prime time? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 8. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy [mdpi.com]
- 9. Role of Matrix Metalloproteinase-9 Dimers in Cell Migration: DESIGN OF INHIBITORY PEPTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MMP-9 Activity Assays Using MMP-9-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major constituent of basement membranes.[1][2] Dysregulated MMP-9 activity is implicated in various pathological processes, including tumor invasion and metastasis, inflammation, and neurodegenerative diseases.[3][4] Consequently, the development of specific MMP-9 inhibitors is a key area of interest in drug discovery. This document provides detailed application notes and protocols for utilizing MMP-9-IN-6, a selective inhibitor of MMP-9, in gelatin zymography to assess MMP-9 activity.
MMP-9 is secreted as an inactive proenzyme (pro-MMP-9) and is activated by proteolytic cleavage.[1] Gelatin zymography is a widely used and sensitive technique to detect and differentiate between the latent (pro) and active forms of MMP-9 based on their molecular weights and gelatinolytic activity.[1][5] In this assay, samples are subjected to electrophoresis on a polyacrylamide gel containing gelatin. After renaturation of the enzyme, areas of gelatin degradation by MMP-9 appear as clear bands against a stained background.[6]
This compound is a small molecule inhibitor of MMP-9 with a reported half-maximal inhibitory concentration (IC50) of 50 μM.[7] These application notes will guide the user in employing this compound as a tool to specifically inhibit MMP-9 activity in zymography, thereby confirming the identity of MMP-9 bands and quantifying its inhibition.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Matrix Metalloproteinase-9 (MMP-9) | [7] |
| IC50 | 50 μM | [7] |
| Mechanism of Action | Likely targets the active site of MMP-9 | [3] |
Table 2: Molecular Weights of Human MMP-9 Forms in Zymography
| Form | Apparent Molecular Weight (kDa) | Notes | Reference |
| Pro-MMP-9 | 92 | Inactive zymogen | [8] |
| Active MMP-9 | 82-86 | Active form after proteolytic cleavage | [1][8] |
| MMP-9/TIMP-1 Complex | ~120 | Complex with tissue inhibitor of metalloproteinases-1 | |
| Dimeric Pro-MMP-9 | ~220 | Dimer of the pro-enzyme | [1] |
Experimental Protocols
I. General Gelatin Zymography Protocol for MMP-9 Activity
This protocol is adapted from standard procedures and is suitable for analyzing conditioned media from cell cultures or tissue extracts.[1][6]
Materials:
-
Samples: Conditioned cell culture media, tissue homogenates, or purified MMP-9.
-
Reagents for Gel Electrophoresis:
-
30% Acrylamide/Bis-acrylamide solution
-
1.5 M Tris-HCl, pH 8.8
-
1.0 M Tris-HCl, pH 6.8
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
Gelatin (from porcine skin)
-
Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
10X Tris/Glycine/SDS Buffer
-
-
Sample Buffer (2X, Non-reducing):
-
125 mM Tris-HCl, pH 6.8
-
4% (w/v) SDS
-
20% (v/v) Glycerol
-
0.02% (w/v) Bromophenol Blue
-
-
Washing Buffer:
-
50 mM Tris-HCl, pH 7.5
-
2.5% (v/v) Triton X-100
-
5 mM CaCl2
-
1 µM ZnCl2
-
-
Incubation Buffer:
-
50 mM Tris-HCl, pH 7.5
-
1% (v/v) Triton X-100
-
5 mM CaCl2
-
1 µM ZnCl2
-
-
Staining Solution:
-
0.5% (w/v) Coomassie Brilliant Blue R-250
-
40% (v/v) Methanol
-
10% (v/v) Acetic Acid
-
-
Destaining Solution:
-
40% (v/v) Methanol
-
10% (v/v) Acetic Acid
-
Procedure:
-
Preparation of Gelatin Zymography Gels (8% Separating Gel):
-
For a 10 mL separating gel, mix:
-
3.3 mL deionized water
-
2.7 mL 30% Acrylamide/Bis-acrylamide
-
2.5 mL 1.5 M Tris-HCl, pH 8.8
-
1.0 mL Gelatin solution (10 mg/mL)
-
100 µL 10% SDS
-
-
Initiate polymerization by adding 100 µL 10% APS and 10 µL TEMED.
-
Pour the separating gel and overlay with water.
-
After polymerization, pour a 4% stacking gel.
-
-
Sample Preparation:
-
For conditioned media, centrifuge to remove cell debris. Concentrate if necessary.
-
For tissue extracts, homogenize in a suitable lysis buffer and centrifuge to pellet insoluble material.
-
Determine the protein concentration of your samples.
-
Mix samples with an equal volume of 2X non-reducing sample buffer. Do not boil the samples.
-
-
Electrophoresis:
-
Load 10-20 µg of protein per well.
-
Run the gel at 100-150V in 1X Tris/Glycine/SDS buffer until the dye front reaches the bottom.
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, gently remove the gel and wash twice for 30 minutes each in Washing Buffer with gentle agitation to remove SDS.
-
Incubate the gel in Incubation Buffer overnight (16-24 hours) at 37°C.
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue R-250 solution for 1-2 hours.
-
Destain with the Destaining Solution until clear bands of gelatinolysis are visible against a blue background. The bands represent areas of MMP activity.[6]
-
II. Application of this compound in Zymography for Inhibition Analysis
This protocol describes how to incorporate this compound to confirm the specificity of the observed gelatinolytic activity to MMP-9.
Procedure:
-
Follow the General Gelatin Zymography Protocol (Steps 1-3).
-
Inhibitor Treatment during Development:
-
After the electrophoresis and washing steps (as described in the General Protocol, step 4), prepare two separate incubation buffers:
-
Control Incubation Buffer: Standard Incubation Buffer.
-
Inhibitor Incubation Buffer: Standard Incubation Buffer containing this compound.
-
-
Determining the Optimal Inhibitor Concentration: Based on the IC50 of 50 μM for this compound, it is recommended to test a range of concentrations (e.g., 10 µM, 50 µM, 100 µM, and 200 µM) to determine the optimal concentration for complete inhibition in your specific experimental setup.
-
Cut the gel in half. Place one half in the Control Incubation Buffer and the other half in the Inhibitor Incubation Buffer.
-
Incubate both gel halves overnight (16-24 hours) at 37°C.
-
-
Staining, Destaining, and Analysis:
-
Proceed with the staining and destaining steps for both gel halves as described in the General Protocol (step 5).
-
Compare the band intensities between the control and inhibitor-treated gel halves. A significant reduction or complete disappearance of the bands corresponding to MMP-9 in the inhibitor-treated lane confirms that the gelatinolytic activity is due to MMP-9.
-
Visualization
MMP-9 Signaling Pathway
Caption: Overview of the MMP-9 signaling pathway.
Experimental Workflow for Zymography with this compound
References
- 1. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MMP9 - Wikipedia [en.wikipedia.org]
- 3. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. Use of Gel Zymography to Examine Matrix Metalloproteinase (Gelatinase) Expression in Brain Tissue or in Primary Glial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comparative Analysis of Matrix Metalloproteinases by Zymography in Patients With Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Mmp-9-IN-6: Application & Protocols for Angiogenesis Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, including type IV collagen, a major component of basement membranes. This enzymatic activity is fundamental to tissue remodeling processes, including wound healing, bone resorption, and, notably, angiogenesis. During angiogenesis, MMP-9 facilitates the breakdown of the basement membrane, allowing endothelial cells to migrate and invade the surrounding stroma to form new blood vessels. It also contributes to the release of pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), from the ECM.
MMP-9-IN-6 is a potent and highly selective inhibitor of MMP-9. Its specificity makes it an invaluable tool for researchers studying the specific contributions of MMP-9 to physiological and pathological angiogenesis, distinguishing its role from other members of the MMP family. This document provides detailed protocols for utilizing this compound in key angiogenesis assays.
Quantitative Data: Inhibitor Profile
This compound demonstrates high potency and selectivity for MMP-9, which is crucial for minimizing off-target effects and ensuring that observed results are attributable to the inhibition of MMP-9.
| Parameter | Value | Selectivity |
| IC₅₀ (MMP-9) | 5.4 nM | >185-fold selective vs. MMP-1, -2, -7, -13, -14 |
Signaling Pathway of MMP-9 in Angiogenesis
MMP-9 is a key downstream effector in pro-angiogenic signaling pathways, most notably the VEGF pathway. Upon stimulation by factors like VEGF, endothelial cells increase the expression and secretion of MMP-9. The enzyme then degrades the ECM, which not only clears a path for cell migration but also releases sequestered growth factors like VEGF, creating a positive feedback loop that amplifies the angiogenic signal.
Caption: Role of MMP-9 in VEGF-mediated angiogenesis and its inhibition by this compound.
Experimental Workflow for Evaluating this compound
This diagram outlines a typical workflow for assessing the anti-angiogenic potential of this compound, starting from initial in vitro validation to in vivo confirmation.
Caption: Standard workflow for testing the anti-angiogenic effects of this compound.
Detailed Experimental Protocols
Gelatin Zymography: Confirming MMP-9 Inhibition
This assay verifies that this compound effectively inhibits the gelatinolytic activity of MMP-9 in a biological sample (e.g., conditioned media from endothelial cells).
Materials:
-
SDS-PAGE resolving gel (10%) copolymerized with 1 mg/mL gelatin.
-
Stacking gel (4%).
-
Tris-Glycine SDS sample buffer (non-reducing).
-
Conditioned cell culture media.
-
This compound.
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in dH₂O).
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35, pH 7.5).
-
Coomassie Blue staining solution.
-
Destaining solution.
Protocol:
-
Sample Preparation: Culture endothelial cells (e.g., HUVECs) to 80-90% confluence. Wash with PBS and replace with serum-free media.
-
Treatment: Add pro-angiogenic stimuli (e.g., VEGF, PMA) to induce MMP-9 expression. Treat cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 200 nM) and a vehicle control (e.g., DMSO). Incubate for 24-48 hours.
-
Collect Media: Collect the conditioned media and centrifuge to remove cellular debris.
-
Electrophoresis: Mix samples with non-reducing sample buffer. Do NOT boil the samples. Load equal amounts of protein onto the gelatin-containing polyacrylamide gel. Run the gel at 125V on ice until the dye front reaches the bottom.
-
Renaturation: Remove the gel and wash it twice for 30 minutes each in zymogram renaturing buffer at room temperature with gentle agitation. This removes SDS and allows the enzyme to renature.
-
Development: Incubate the gel in zymogram developing buffer overnight (16-18 hours) at 37°C.
-
Staining & Destaining: Stain the gel with Coomassie Blue for 1 hour and then destain until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs. MMP-9 activity will appear as a band at ~92 kDa.
-
Analysis: Quantify the clear bands using densitometry. A dose-dependent decrease in band intensity in the this compound treated samples indicates successful inhibition.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Materials:
-
Basement membrane extract (e.g., Matrigel®, Cultrex® BME).
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial cell growth medium.
-
This compound.
-
96-well culture plate.
-
Calcein AM (for visualization).
Protocol:
-
Plate Coating: Thaw basement membrane extract on ice. Pipette 50 µL into each well of a pre-chilled 96-well plate. Ensure the entire surface is covered.
-
Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Preparation: Harvest HUVECs and resuspend them in a basal medium containing a pro-angiogenic stimulus (e.g., 50 ng/mL VEGF).
-
Treatment: Pre-incubate the HUVEC suspension with various concentrations of this compound (e.g., 10 nM - 1 µM) and a vehicle control for 30 minutes.
-
Seeding: Seed 1.5 - 2.0 x 10⁴ cells onto the surface of the solidified matrix in each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-12 hours. Monitor tube formation periodically under a microscope.
-
Visualization & Analysis: After incubation, carefully remove the medium. The networks can be imaged directly using a phase-contrast microscope. Alternatively, stain with Calcein AM for fluorescent imaging.
-
Quantification: Quantify the results using an image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Key parameters to measure include total tube length, number of nodes, and number of meshes. Compare treated groups to the vehicle control.
In Vivo Matrigel Plug Assay
This assay evaluates the formation of new blood vessels in vivo within a subcutaneously implanted plug of basement membrane matrix.
Materials:
-
Growth factor-reduced Matrigel.
-
Pro-angiogenic factors (e.g., bFGF and VEGF).
-
This compound.
-
Heparin.
-
Immunocompromised mice (e.g., C57BL/6 or nude mice).
-
Hemoglobin assay kit (e.g., Drabkin's reagent).
-
Antibodies for immunohistochemistry (e.g., anti-CD31).
Protocol:
-
Plug Preparation: On ice, mix Matrigel (e.g., 400 µL) with a pro-angiogenic cocktail (e.g., 150 ng/mL VEGF, 200 ng/mL bFGF), heparin (10 units), and either this compound (at the desired concentration) or vehicle control. Keep the mixture on ice at all times to prevent premature gelling.
-
Injection: Anesthetize the mice. Subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of the mice using a pre-chilled syringe. The liquid will solidify into a plug at body temperature.
-
Incubation Period: Allow 7-14 days for vascularization of the plug to occur.
-
Plug Excision: Euthanize the mice and carefully excise the Matrigel plugs.
-
Analysis:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a Drabkin's reagent-based assay. Hemoglobin concentration is directly proportional to the amount of blood and, therefore, functional vasculature in the plug.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain sections with an endothelial cell marker like anti-CD31 (PECAM-1) to visualize blood vessels. Quantify microvessel density (MVD) by counting the number of stained vessels per high-power field.
-
-
Comparison: Compare the results from the this compound-treated group with the vehicle control group to determine the effect on in vivo angiogenesis.
Application Notes and Protocols: A Selective MMP-9 Inhibitor in Neuroinflammation Research Models
Disclaimer: The specific compound "MMP-9-IN-6" did not yield specific results in a comprehensive search of publicly available scientific literature. Therefore, these application notes and protocols are based on the principles of MMP-9 inhibition and utilize data from well-characterized, selective MMP-9 inhibitors as a representative example for researchers interested in studying the role of MMP-9 in neuroinflammation.
Introduction
Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a critical role in the breakdown of extracellular matrix components. In the central nervous system (CNS), MMP-9 is implicated in the pathogenesis of various neuroinflammatory and neurodegenerative diseases. Its overexpression and activation contribute to the disruption of the blood-brain barrier (BBB), demyelination, and neuronal damage. Consequently, selective inhibition of MMP-9 presents a promising therapeutic strategy for mitigating neuroinflammation. These notes provide an overview of the application of a selective MMP-9 inhibitor in relevant research models.
Mechanism of Action
MMP-9 contributes to neuroinflammation through several mechanisms. It degrades components of the BBB, facilitating the infiltration of peripheral immune cells into the CNS. Additionally, MMP-9 can process various signaling molecules, such as cytokines and chemokines, further amplifying the inflammatory cascade. A selective MMP-9 inhibitor would counteract these effects by binding to the active site of the enzyme and preventing its proteolytic activity.
Caption: Signaling pathway of MMP-9 in neuroinflammation.
In Vitro Applications
Lipopolysaccharide (LPS)-Induced Microglial Activation Model
This model is used to assess the anti-inflammatory effects of an MMP-9 inhibitor on activated microglia, the primary immune cells of the CNS.
Experimental Protocol:
-
Cell Culture: Culture murine or human microglial cells (e.g., BV-2 or primary microglia) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Seed cells in 24-well plates. Pre-treat with the selective MMP-9 inhibitor (various concentrations) for 1 hour.
-
Stimulation: Induce neuroinflammation by adding LPS (100 ng/mL) to the media and incubate for 24 hours.
-
Analysis:
-
Nitric Oxide (NO) Production: Measure NO levels in the supernatant using the Griess reagent.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits.
-
MMP-9 Activity: Assess MMP-9 activity in the supernatant using gelatin zymography.
-
Data Presentation:
| Treatment Group | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | Relative MMP-9 Activity (%) |
| Control | 1.2 ± 0.3 | 25 ± 5 | 15 ± 4 | 5 ± 2 |
| LPS (100 ng/mL) | 25.6 ± 2.1 | 850 ± 60 | 620 ± 45 | 100 |
| LPS + Inhibitor (1 µM) | 15.3 ± 1.5 | 450 ± 35 | 310 ± 28 | 40 ± 5 |
| LPS + Inhibitor (10 µM) | 8.1 ± 0.9 | 210 ± 20 | 150 ± 15 | 15 ± 3 |
Data are representative and presented as mean ± SD.
Caption: In vitro experimental workflow.
In Vivo Applications
Experimental Autoimmune Encephalomyelitis (EAE) Model of Multiple Sclerosis
The EAE model is a widely used animal model to study the pathogenesis of multiple sclerosis and to evaluate potential therapeutic agents.
Experimental Protocol:
-
Induction of EAE: Immunize C57BL/6 mice with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA). Administer pertussis toxin on day 0 and day 2 post-immunization.
-
Treatment: Begin administration of the selective MMP-9 inhibitor (e.g., 10 mg/kg, intraperitoneal injection) at the onset of clinical signs (around day 10) and continue daily.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score on a scale of 0-5 (0 = no signs, 5 = moribund).
-
Histology: At the endpoint (e.g., day 21), perfuse the mice and collect spinal cord and brain tissue. Perform Luxol Fast Blue staining for demyelination and H&E staining for immune cell infiltration.
-
Immunohistochemistry: Stain tissue sections for markers of microglia (Iba1) and astrocytes (GFAP).
Data Presentation:
| Treatment Group | Peak Clinical Score | Demyelination Score | Infiltration Score |
| Vehicle | 3.5 ± 0.4 | 3.2 ± 0.3 | 3.8 ± 0.5 |
| MMP-9 Inhibitor (10 mg/kg) | 1.8 ± 0.3 | 1.5 ± 0.2 | 1.9 ± 0.3 |
Scores are representative and presented as mean ± SD.
Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
The MCAO model is used to investigate the neuroprotective effects of compounds in the context of ischemic stroke.
Experimental Protocol:
-
Induction of MCAO: Induce focal cerebral ischemia in rats or mice by occluding the middle cerebral artery for 90 minutes, followed by reperfusion.
-
Treatment: Administer the selective MMP-9 inhibitor intravenously at the time of reperfusion.
-
Neurological Deficit Scoring: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: At 24 or 48 hours, sacrifice the animals, and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
-
BBB Permeability: Assess BBB permeability by measuring the extravasation of Evans blue dye.
Data Presentation:
| Treatment Group | Neurological Score | Infarct Volume (mm³) | Evans Blue Extravasation (µg/g) |
| Vehicle | 3.2 ± 0.5 | 210 ± 25 | 8.5 ± 1.2 |
| MMP-9 Inhibitor | 1.9 ± 0.4 | 115 ± 18 | 4.2 ± 0.8 |
Data are representative and presented as mean ± SD.
Application Notes and Protocols for Mmp-9-IN-6 in Blood-Brain Barrier Integrity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical regulator of the extracellular matrix (ECM).[1][2][3][4][5] Under pathological conditions such as ischemic stroke, traumatic brain injury, and neuroinflammatory diseases, MMP-9 is upregulated and contributes to the breakdown of the blood-brain barrier (BBB).[6][7][8][9] The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[10] MMP-9 disrupts BBB integrity by degrading key protein components of the basal lamina and tight junctions, including collagen type IV, laminin, claudin-5, occludin, and zonula occludens-1 (ZO-1).[4][11][12][13] This enzymatic degradation leads to increased BBB permeability, vasogenic edema, and subsequent neuroinflammation and neuronal damage.[8][9]
Mmp-9-IN-6 is a small molecule inhibitor of MMP-9 with a reported IC50 value of 50 μM.[14] As an inhibitor of MMP-9, this compound presents a valuable research tool for investigating the role of MMP-9 in BBB breakdown and for exploring the therapeutic potential of MMP-9 inhibition in neurological disorders. These application notes provide detailed protocols for utilizing this compound to study its effects on BBB integrity in both in vitro and in vivo models.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C25H19NO2 | [14] |
| Molecular Weight | 365.42 g/mol | [14] |
| CAS Number | 2241964-36-1 | [14] |
| IC50 (MMP-9) | 50 μM | [14] |
| Solubility | DMSO | [14] |
| Purity | >98% by HPLC | [14] |
| Storage | Short term at 0°C, Long term at -20°C | [14] |
Signaling Pathway of MMP-9 in BBB Disruption and Inhibition by this compound
Caption: MMP-9 signaling pathway in BBB breakdown and its inhibition.
Experimental Protocols
In Vitro Assessment of BBB Integrity
This protocol describes the use of an in vitro BBB model, consisting of a co-culture of brain endothelial cells and astrocytes, to assess the protective effects of this compound against a pathological challenge.
1. In Vitro BBB Model Assembly [10]
-
Materials:
-
Primary or immortalized brain endothelial cells (e.g., hCMEC/D3)
-
Primary or immortalized astrocytes
-
Transwell permeable supports (e.g., 1.1 cm² PET membranes with 0.4 µm pores)
-
Human type IV collagen
-
Endothelial cell growth medium
-
Astrocyte growth medium
-
-
Procedure:
-
Coat the apical side of the Transwell inserts with human type IV collagen (150 µg/ml).
-
Seed astrocytes on the basolateral side of the inverted Transwell inserts and allow them to adhere.
-
Place the inserts into a 12-well plate containing astrocyte growth medium.
-
Seed endothelial cells on the apical side of the inserts in endothelial cell growth medium.
-
Maintain the co-culture for 6-11 days, or until a stable trans-endothelial electrical resistance (TEER) is achieved (typically >60 Ohm x cm²).
-
2. This compound Treatment and Pathological Challenge
-
Materials:
-
This compound stock solution (in DMSO)
-
Pathological stimulus (e.g., recombinant human MMP-9, conditioned media from activated monocytes, or oxygen-glucose deprivation/reperfusion (OGD/R))
-
Control vehicle (DMSO)
-
-
Procedure:
-
Pre-treat the in vitro BBB model with varying concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control for a specified period (e.g., 1-2 hours).
-
Introduce the pathological stimulus to the apical chamber of the Transwell inserts.
-
Co-incubate for a duration relevant to the chosen stimulus (e.g., 2-24 hours).
-
3. Assessment of BBB Permeability
-
Trans-Endothelial Electrical Resistance (TEER) Measurement:
-
Measure TEER at various time points using an EVOM2 epithelial voltohmmeter.
-
Subtract the resistance of a cell-free insert from the measured values.
-
A decrease in TEER indicates increased paracellular permeability.[15]
-
-
Sodium Fluorescein or FITC-Dextran Permeability Assay:
-
Add sodium fluorescein (or FITC-dextran of a specific molecular weight, e.g., 70 kDa) to the apical chamber.[11]
-
After a defined incubation period (e.g., 30-60 minutes), collect samples from the basolateral chamber.
-
Measure the fluorescence intensity using a plate reader.
-
An increase in fluorescence in the basolateral chamber signifies increased BBB permeability.
-
4. Immunofluorescence Staining of Tight Junction Proteins
-
Materials:
-
Primary antibodies against ZO-1, claudin-5, and occludin
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Paraformaldehyde (PFA)
-
-
Procedure:
-
Fix the Transwell membranes with 4% PFA.
-
Permeabilize the cells and block non-specific binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount the membranes on slides with DAPI.
-
Visualize the localization and integrity of tight junction proteins using a confocal microscope. Discontinuous or fragmented staining indicates tight junction disruption.[15]
-
In Vivo Assessment of BBB Integrity
This protocol outlines the use of an animal model of stroke to evaluate the efficacy of this compound in preserving BBB integrity.
1. Animal Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)
-
Materials:
-
Rodents (e.g., mice or rats)
-
Anesthesia
-
Surgical instruments
-
Filament for MCAO
-
-
Procedure:
-
Induce anesthesia in the animal.
-
Perform the MCAO surgery by introducing a filament to occlude the middle cerebral artery for a defined period (e.g., 60 minutes).
-
Reperfuse by withdrawing the filament.
-
2. This compound Administration
-
Materials:
-
This compound formulated for in vivo administration
-
Vehicle control
-
-
Procedure:
-
Administer this compound or vehicle control at a specific time point relative to the ischemic insult (e.g., at the onset of reperfusion). The route of administration (e.g., intraperitoneal, intravenous) and dosage should be optimized. For a related compound, MMP-9-IN-1, a dose of 20 mg/kg has been used in mice.[16]
-
3. Evans Blue Extravasation Assay [11][12]
-
Materials:
-
Evans blue dye solution (2% in saline)
-
Formamide
-
-
Procedure:
-
At a predetermined time point after MCAO (e.g., 24 or 48 hours), inject Evans blue dye intravenously and allow it to circulate for a specified time (e.g., 1-2 hours).
-
Perfuse the animal with saline to remove intravascular dye.
-
Harvest the brain and dissect the ischemic and non-ischemic hemispheres.
-
Homogenize the brain tissue in formamide and incubate to extract the extravasated dye.
-
Centrifuge the homogenate and measure the absorbance of the supernatant at 620 nm.
-
Quantify the amount of Evans blue extravasation by comparing to a standard curve. A reduction in Evans blue extravasation in the this compound treated group indicates preservation of BBB integrity.
-
4. Western Blot Analysis of Tight Junction Proteins [11][12]
-
Materials:
-
Brain tissue lysates
-
Primary antibodies against ZO-1, claudin-5, occludin, collagen IV, and laminin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
-
Procedure:
-
Prepare protein lysates from the ischemic brain tissue.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against tight junction and basement membrane proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). An increase in the expression of these proteins in the this compound treated group suggests protection against their degradation.
-
Experimental Workflow for Evaluating this compound
Caption: Experimental workflow for BBB integrity assessment.
Representative Data
The following table presents representative quantitative data on the effects of MMP-9 inhibition on BBB integrity from studies using other MMP-9 inhibitors or MMP-9 knockout models. These data illustrate the expected outcomes when using this compound.
| Parameter | Model | Treatment/Condition | Result | Reference |
| BBB Permeability (Evans Blue) | Mouse MCAO | MMP-9 Knockout | ~50% reduction in dye extravasation compared to wild-type. | [12] |
| Tight Junction Protein (ZO-1) Expression | Mouse MCAO | MMP-9 Knockout | Significant preservation of ZO-1 protein levels compared to wild-type. | [12] |
| In Vitro BBB Permeability (FITC-Dextran) | Endothelial cell monolayer | Recombinant MMP-9 + MMP-9 neutralizing antibody (L13) | Significant normalization of FITC-dextran permeability compared to rMMP-9 alone. | [11] |
| Trans-Endothelial Electrical Resistance (TEER) | Endothelial cell monolayer | Recombinant MMP-9 + MMP-9 neutralizing antibody (L13) | Significant normalization of TEER values compared to rMMP-9 alone. | [11] |
| In Vitro BBB Permeability (Sodium Fluorescein) | In vitro BBB model | Conditioned media from Mtb-infected monocytes + MMP inhibitor (Ro32-3555) | Permeability reduced to near control levels. | [15] |
Conclusion
This compound is a valuable pharmacological tool for elucidating the intricate role of MMP-9 in the regulation of blood-brain barrier integrity. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the potential of this compound to mitigate BBB dysfunction in various neurological disease models. The provided data from related studies on MMP-9 inhibition offer a benchmark for expected outcomes. Further investigation into the specific dose-response and therapeutic window of this compound will be crucial for its potential translation into a therapeutic agent.
References
- 1. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix metalloproteinase-9 deficiency leads to prolonged foreign body response in the brain associated with increased IL-1β levels and leakage of the blood brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased matrix metalloproteinase-9 in blood in association with activation of interleukin-6 after traumatic brain injury: influence of hypothermic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Implications of MMP9 for Blood Brain Barrier Disruption and Hemorrhagic Transformation Following Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix metalloproteinases in the brain and blood–brain barrier: Versatile breakers and makers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix metalloproteinase-9 activity and a downregulated Hedgehog pathway impair blood-brain barrier function in an in vitro model of CNS tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An MMP-9 exclusive neutralizing antibody attenuates blood-brain barrier breakdown in mice with stroke and reduces stroke patient-derived MMP-9 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Matrix Metalloproteinase-9 Gene Knock-Out on the Proteolysis of Blood–Brain Barrier and White Matter Components after Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix Metalloproteinase-2 and -9 Secreted by Leukemic Cells Increase the Permeability of Blood-Brain Barrier by Disrupting Tight Junction Proteins | PLOS One [journals.plos.org]
- 14. This compound Supplier | CAS 2241964-36-1 | AOBIOUS [aobious.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for a Selective MMP-9 Inhibitor in Cardiovascular Disease Models
Introduction
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the remodeling of the extracellular matrix (ECM).[1][2][3] Dysregulated MMP-9 activity is implicated in the pathogenesis of various cardiovascular diseases, including atherosclerosis and myocardial infarction.[1][2][4] It contributes to plaque instability by degrading ECM components within the fibrous cap of atherosclerotic plaques and promotes adverse cardiac remodeling after a myocardial infarction.[2][5] Consequently, selective inhibition of MMP-9 is a promising therapeutic strategy for the treatment of cardiovascular diseases.[5][6]
These application notes provide an overview of the use of a representative selective MMP-9 inhibitor, herein referred to as MMP-9i-7 , in preclinical cardiovascular disease models. It should be noted that the compound "Mmp-9-IN-6" is not documented in publicly available scientific literature. Therefore, the data and protocols presented here are based on the established roles of MMP-9 and the expected outcomes of its selective inhibition in relevant disease models.
Mechanism of Action
MMP-9i-7 is a highly selective, potent, small-molecule inhibitor of matrix metalloproteinase-9. It is designed to interact with the catalytic zinc ion in the active site of MMP-9, thereby preventing the degradation of its substrates, which include collagen, elastin, and gelatin.[3][7] By inhibiting MMP-9, MMP-9i-7 is expected to stabilize atherosclerotic plaques, reduce inflammation, and attenuate adverse left ventricular remodeling following myocardial infarction.
Applications in Cardiovascular Disease Models
MMP-9i-7 can be utilized in a variety of in vitro and in vivo models to investigate the role of MMP-9 in cardiovascular pathophysiology and to evaluate the therapeutic potential of its inhibition.
-
Atherosclerosis Models: In animal models of atherosclerosis, such as Apolipoprotein E-deficient (ApoE-/-) or Low-density lipoprotein receptor-deficient (LDLR-/-) mice fed a high-fat diet, MMP-9i-7 can be administered to assess its effects on plaque size, composition, and stability.[6]
-
Myocardial Infarction Models: In rodent models of myocardial infarction induced by coronary artery ligation, MMP-9i-7 can be used to evaluate its impact on infarct size, cardiac function, and post-infarction remodeling.[5][8][9]
-
In Vitro Cell-Based Assays: MMP-9i-7 can be used in cultured cells, such as macrophages, endothelial cells, and vascular smooth muscle cells, to study the cellular and molecular mechanisms of MMP-9 in inflammation, cell migration, and ECM degradation.
Data Presentation
The following tables summarize hypothetical quantitative data for MMP-9i-7 based on expected outcomes from the scientific literature on MMP-9 inhibition.
Table 1: In Vitro Efficacy of MMP-9i-7
| Assay Type | Cell Line/Enzyme | IC50 |
| MMP-9 Enzymatic Assay | Recombinant Human MMP-9 | 5 nM |
| MMP-2 Enzymatic Assay | Recombinant Human MMP-2 | >1 µM |
| Macrophage Migration Assay | RAW 264.7 Macrophages | 20 nM |
Table 2: In Vivo Efficacy of MMP-9i-7 in an Atherosclerosis Model (ApoE-/- mice)
| Parameter | Vehicle Control | MMP-9i-7 (10 mg/kg/day) | % Change |
| Aortic Plaque Area (%) | 35 ± 4 | 22 ± 3 | -37% |
| Plaque Macrophage Content (%) | 25 ± 3 | 15 ± 2 | -40% |
| Plaque Collagen Content (%) | 18 ± 2 | 28 ± 3 | +56% |
| Plasma MMP-9 Activity (RFU/min) | 500 ± 50 | 150 ± 25 | -70% |
Table 3: In Vivo Efficacy of MMP-9i-7 in a Myocardial Infarction Model (C57BL/6 mice)
| Parameter | Vehicle Control | MMP-9i-7 (10 mg/kg/day) | % Change |
| Infarct Size (%) | 40 ± 5 | 28 ± 4 | -30% |
| Ejection Fraction (%) | 35 ± 4 | 48 ± 5 | +37% |
| Left Ventricular End-Systolic Volume (µL) | 60 ± 8 | 42 ± 6 | -30% |
| Myocardial MMP-9 Activity (RFU/min) | 800 ± 100 | 250 ± 50 | -69% |
Experimental Protocols
Protocol 1: In Vivo Atherosclerosis Study in ApoE-/- Mice
-
Animal Model: Male ApoE-/- mice, 8 weeks of age.
-
Diet: Western-type high-fat diet (21% fat, 0.15% cholesterol) for 12 weeks.
-
Treatment:
-
Vehicle control (e.g., 0.5% carboxymethylcellulose in water) administered daily by oral gavage.
-
MMP-9i-7 (10 mg/kg) dissolved in vehicle, administered daily by oral gavage.
-
-
Duration: Treatment for the entire 12 weeks of high-fat diet feeding.
-
Endpoint Analysis:
-
Aortic Plaque Analysis: At the end of the study, euthanize mice and perfuse with PBS. Dissect the aorta, stain with Oil Red O, and quantify the plaque area using imaging software.
-
Immunohistochemistry: Embed aortic sections in OCT and prepare cryosections. Stain for macrophages (e.g., anti-Mac-2 antibody) and collagen (e.g., Picrosirius Red) to assess plaque composition.
-
Plasma MMP-9 Activity: Collect blood via cardiac puncture and measure plasma MMP-9 activity using a commercially available fluorogenic substrate assay kit.
-
Protocol 2: In Vivo Myocardial Infarction Study in C57BL/6 Mice
-
Animal Model: Male C57BL/6 mice, 10-12 weeks of age.
-
Surgical Procedure:
-
Anesthetize the mouse and perform a thoracotomy.
-
Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.
-
-
Treatment:
-
Administer the first dose of vehicle or MMP-9i-7 (10 mg/kg) intravenously immediately after reperfusion (if applicable) or ligation.
-
Continue daily oral gavage administration for the desired follow-up period (e.g., 28 days).
-
-
Endpoint Analysis:
-
Echocardiography: Perform echocardiography at baseline and at specified time points post-MI to assess cardiac function (ejection fraction, ventricular volumes).
-
Infarct Size Measurement: At the end of the study, euthanize the mice, excise the hearts, and stain with triphenyltetrazolium chloride (TTC) to delineate the infarct area.
-
Myocardial MMP-9 Activity: Homogenize a portion of the left ventricular tissue and measure MMP-9 activity using gelatin zymography or a fluorogenic substrate assay.
-
Visualization of Signaling Pathways and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Matrix Metalloproteinase-9 in Atherosclerotic Plaque Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. journals.physiology.org [journals.physiology.org]
- 5. ahajournals.org [ahajournals.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing Mmp-9-IN-6 concentration for cell culture
Welcome to the technical support center for Mmp-9-IN-6. This guide provides detailed frequently asked questions (FAQs) and troubleshooting advice to help researchers and scientists effectively use this compound in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of Matrix Metalloproteinase-9 (MMP-9). MMP-9 is a zinc-dependent endopeptidase that degrades components of the extracellular matrix (ECM), such as type IV collagen. By binding to the catalytic site of the MMP-9 enzyme, this compound blocks its proteolytic activity. This inhibition prevents ECM degradation, which can impact cellular processes like migration, invasion, and angiogenesis that are often dysregulated in diseases like cancer.
dot
Caption: Simplified pathway showing this compound inhibiting active MMP-9.
Q2: How should I dissolve and store this compound?
For optimal results, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solution: When ready to use, dilute the stock solution with your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q3: What is a good starting concentration for my experiments?
The optimal concentration of this compound is highly dependent on the cell line and the specific experimental conditions. We recommend starting with a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your system. A common starting range for many MMP inhibitors is between 1 µM and 25 µM.
| Cell Line | Reported IC50 Range (Illustrative) |
| HT-1080 (Fibrosarcoma) | 5 - 15 µM |
| MDA-MB-231 (Breast Cancer) | 10 - 25 µM |
| U-87 MG (Glioblastoma) | 1 - 10 µM |
Note: These values are for illustrative purposes. It is crucial to determine the IC50 experimentally for your specific cell line.
Troubleshooting Guide
Problem: I am not observing any inhibition of cell migration/invasion after treatment.
dot
Caption: Decision tree for troubleshooting a lack of inhibitor effect.
Answer & Solution:
This issue can arise from several factors, from suboptimal concentration to low target expression.
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit MMP-9 in your specific cell line.
-
Solution: Perform a dose-response experiment to determine the IC50 value. This involves treating cells with a range of inhibitor concentrations and measuring a relevant biological endpoint, such as cell viability or, more directly, MMP-9 activity. See Protocol 1 for a detailed methodology.
-
-
Low MMP-9 Expression or Activity: Your cell line may not express or secrete a sufficient amount of active MMP-9 for an inhibitory effect to be measurable.
-
Solution: Confirm the presence and activity of MMP-9 in your cell line's conditioned media. Gelatin zymography is a highly effective method for this. This technique separates proteins by size and allows for the visualization of gelatin-degrading enzymes like MMP-9. See Protocol 2 for details.
-
-
Inhibitor Instability: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to the degradation of the compound.
-
Solution: Prepare fresh working solutions from a new or properly stored aliquot of the stock solution for each experiment. Avoid using a stock solution that has been thawed more than 2-3 times.
-
Problem: I am observing significant cell death (cytotoxicity) at my working concentration.
Answer & Solution:
High levels of cell death can confound results by masking the specific effects of MMP-9 inhibition.
-
Concentration is Too High: The concentration used may be well above the IC50 for MMP-9 inhibition and is instead causing general cellular toxicity.
-
Solution: Lower the concentration of this compound. Your working concentration should ideally be at or slightly above the IC50 for MMP-9 inhibition but below the concentration that causes significant cytotoxicity (often called the CC50). A cell viability assay (see Protocol 1 ) is essential to distinguish between targeted inhibition and general toxicity.
-
-
Solvent Toxicity: The concentration of the solvent (DMSO) may be too high.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1%. Always include a "vehicle control" in your experimental setup. This control group should be treated with the same volume of DMSO as the highest concentration of this compound used, allowing you to isolate the effect of the inhibitor from the effect of the solvent.
-
Experimental Protocols
Protocol 1: Determining the Optimal Concentration (IC50) via Cell Viability Assay
This protocol describes how to determine the concentration of this compound that inhibits a cellular process by 50% using a colorimetric assay like MTT or CCK-8.
dot
Caption: Experimental workflow for determining the IC50 value.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle (DMSO)
-
Cell viability reagent (e.g., MTT, CCK-8)
-
Plate reader
Method:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serial Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A typical range would be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Also, prepare a vehicle control (medium with the same DMSO concentration as the highest drug concentration) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or controls to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your experiment (typically 24, 48, or 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the data to the no-treatment control (100% viability). Plot the percent viability against the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Assessing MMP-9 Activity via Gelatin Zymography
This protocol allows for the detection of active MMP-9 secreted by your cells.
Materials:
-
Conditioned media from treated and untreated cells
-
SDS-PAGE gels co-polymerized with 0.1% gelatin
-
Zymogram sample buffer (non-reducing)
-
Zymogram renaturing buffer
-
Zymogram developing buffer
-
Coomassie blue staining solution
-
Destaining solution
Method:
-
Sample Preparation: Collect conditioned media from cells treated with this compound or a vehicle control. Concentrate the media if necessary. Do not boil the samples or add reducing agents.
-
Electrophoresis: Mix the samples with non-reducing sample buffer and load them onto the gelatin-containing polyacrylamide gel. Run the gel at 4°C.
-
Renaturation: After electrophoresis, wash the gel in a renaturing buffer (containing Triton X-100) to remove SDS and allow the enzymes to renature.
-
Development: Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C for 18-24 hours. This allows the active MMPs to digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue. The MMPs will appear as clear, unstained bands against a dark blue background where the gelatin has been degraded. Destain the gel until the bands are clearly visible. The band corresponding to the molecular weight of MMP-9 (approx. 92 kDa) indicates its activity. The intensity of this band should decrease with effective this compound treatment.
Mmp-9-IN-6 stability in different experimental buffers
Welcome to the technical support center for Mmp-9-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the stability and efficacy of the inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Compound 3g, is a small molecule inhibitor of Matrix Metalloproteinase-9 (MMP-9). It exhibits inhibitory activity against MMP-9 with an IC50 value of 50 μM. MMP-9 is a zinc-dependent endopeptidase involved in the degradation of extracellular matrix components. By inhibiting MMP-9, this compound can modulate cellular processes such as tissue remodeling, cell migration, and inflammation.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, it is recommended to store this compound as a solid at -20°C. For short-term storage, a stock solution in an appropriate solvent such as DMSO can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution, for example, 10 mM in DMSO. This stock can then be diluted to the desired final concentration in the experimental buffer. Ensure the final DMSO concentration in your assay is low (typically ≤0.1%) to avoid solvent-induced artifacts.
Q4: What is the stability of this compound in aqueous buffers?
A4: While specific stability data for this compound in various aqueous buffers is not extensively published, it is a common characteristic of small molecule inhibitors, particularly those with hydrophobic properties, to have limited solubility and stability in aqueous solutions. It is recommended to prepare fresh dilutions in your experimental buffer from the DMSO stock solution for each experiment. The stability in a specific buffer will depend on factors like pH, temperature, and the presence of other components. A pilot experiment to assess stability over the time course of your assay is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibitory activity observed | 1. Inhibitor degradation: this compound may have degraded due to improper storage or handling. 2. Inhibitor precipitation: The inhibitor may have precipitated out of the aqueous experimental buffer. 3. Incorrect inhibitor concentration: Calculation error or use of a concentration below the effective range. | 1. Ensure proper storage of the solid compound and stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. 2. Visually inspect the final solution for any precipitate. Consider vortexing or brief sonication to aid dissolution. If precipitation persists, you may need to decrease the final concentration or increase the percentage of co-solvent (if compatible with your assay). 3. Double-check all calculations for dilutions. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific assay conditions. |
| Inconsistent results between experiments | 1. Variability in inhibitor preparation: Inconsistent preparation of stock solutions or working dilutions. 2. Buffer variability: Differences in pH or composition of the experimental buffer between experiments. 3. Incubation time: Variation in the pre-incubation time of the enzyme with the inhibitor. | 1. Follow a standardized protocol for preparing and diluting the inhibitor. 2. Use a consistent source and preparation method for all experimental buffers. Verify the pH of the buffer before each use. 3. Standardize the pre-incubation time of MMP-9 with this compound before adding the substrate to ensure consistent inhibition. |
| Precipitate formation in the well/tube | 1. Low aqueous solubility: The final concentration of this compound exceeds its solubility limit in the experimental buffer. 2. Interaction with buffer components: The inhibitor may interact with certain salts or proteins in the buffer, leading to precipitation. | 1. Reduce the final concentration of the inhibitor. If possible, a small percentage of a co-solvent like DMSO can be maintained in the final solution, but its effect on the assay must be controlled for. 2. Test the solubility of this compound in different buffer systems to identify a more compatible one. |
Experimental Protocols & Methodologies
General Protocol for In Vitro MMP-9 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against MMP-9. Specific concentrations and incubation times may need to be optimized for your particular experimental setup.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer, for example, 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35.
-
MMP-9 Enzyme: Reconstitute and dilute active human MMP-9 enzyme to the desired concentration in the assay buffer.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Substrate: Prepare a stock solution of a fluorogenic MMP-9 substrate (e.g., Mca-PLGL-Dpa-AR-NH₂) in an appropriate solvent.
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a microplate.
-
Add varying concentrations of this compound (diluted from the DMSO stock) to the wells. Include a vehicle control with the same final concentration of DMSO.
-
Add the diluted MMP-9 enzyme to the wells and pre-incubate with the inhibitor for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the MMP-9 substrate to all wells.
-
Monitor the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes) from the linear portion of the fluorescence versus time curves.
-
Normalize the rates to the vehicle control.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified diagram of MMP-9 activation and its inhibition by this compound.
Caption: General experimental workflow for an in vitro MMP-9 inhibition assay.
Technical Support Center: Mmp-9-IN-6 In Vivo Delivery
Welcome to the technical support center for Mmp-9-IN-6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing in vivo experiments with this novel MMP-9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Matrix Metalloproteinase-9 (MMP-9).[1][2] MMP-9 is a zinc-dependent endopeptidase that plays a critical role in degrading extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.[3][4] By inhibiting MMP-9's enzymatic activity, this compound can modulate cellular processes such as tissue remodeling, inflammation, angiogenesis, and tumor cell invasion.[5][6] The inhibitor is designed to bind to the active site of the MMP-9 enzyme, preventing it from cleaving its natural substrates.[6]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in Dimethyl sulfoxide (DMSO).[1] For long-term storage, it is recommended to store the compound at -20°C.[1] Once a stock solution is prepared in DMSO, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month, protected from light.[2]
Q3: I am observing precipitation of this compound after diluting my DMSO stock into an aqueous vehicle for in vivo administration. What should I do?
This is a common issue with compounds that have low aqueous solubility. The final concentration of DMSO in your formulation should typically be kept low (e.g., <10%) for in vivo studies to avoid toxicity. To improve solubility, consider using a co-solvent system or a different vehicle.
Troubleshooting Steps:
-
Reduce Final Concentration: Determine if a lower final concentration of this compound is feasible for your experimental goals.
-
Optimize Vehicle: Test different biocompatible vehicles. A common strategy is to use a multi-component system. See the formulation table below for examples.
-
Use of Surfactants/Solubilizers: Incorporate surfactants like Tween® 80 or solubilizers such as PEG400 or Solutol® HS 15.
-
Sonication: Gentle warming (to 37°C) and sonication can help dissolve the compound, but always check for compound stability afterward.[7]
Q4: I am not observing the expected therapeutic effect in my animal model. What are the potential causes?
A lack of efficacy can stem from multiple factors, ranging from drug formulation to biological complexity. A systematic approach is needed to pinpoint the issue.
Troubleshooting Guides
Guide 1: Formulation and Solubility Issues
Poor solubility is a primary hurdle for in vivo delivery of many small molecule inhibitors.[8] The ideal vehicle should maintain the compound in solution, be non-toxic, and ensure bioavailability.
Quantitative Data: Example Formulations for In Vivo Delivery
| Vehicle Composition | Target Route | Max this compound Conc. (Hypothetical) | Notes |
| 10% DMSO, 40% PEG400, 50% Saline | IP, IV | 5 mg/kg | A common starting formulation. PEG400 acts as a solubilizer. |
| 5% DMSO, 5% Tween® 80, 90% Saline | IP, IV | 2 mg/kg | Tween® 80 is a surfactant that helps prevent precipitation. |
| 10% DMSO, 90% Corn Oil | PO, SC | 10 mg/kg | Suitable for oral or subcutaneous routes for lipophilic compounds. |
| 20% Solutol® HS 15, 80% Saline | IV | 5 mg/kg | Solutol® HS 15 is a non-ionic solubilizer used for IV formulations. |
Note: The concentrations listed are hypothetical and must be empirically determined for this compound.
Experimental Protocol: Preparation of a Formulation for Intraperitoneal (IP) Injection
Objective: To prepare a 1 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG400, and 50% sterile saline for a 10 mg/kg dose in a 20g mouse.
Materials:
-
This compound powder
-
DMSO (sterile, cell culture grade)
-
Polyethylene glycol 400 (PEG400, sterile)
-
0.9% Sodium Chloride (Sterile Saline)
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer and sonicator
Procedure:
-
Calculate Required Volumes: For a 10 mg/kg dose in a 20g mouse, the total dose is 0.2 mg. Assuming an injection volume of 200 µL (10 µL/g), the required concentration is 1 mg/mL. To make 1 mL of the final formulation:
-
Volume of DMSO: 10% of 1 mL = 100 µL
-
Volume of PEG400: 40% of 1 mL = 400 µL
-
Volume of Saline: 50% of 1 mL = 500 µL
-
-
Dissolve the Compound: Weigh 1 mg of this compound and place it in a sterile microcentrifuge tube. Add 100 µL of DMSO. Vortex thoroughly until the compound is completely dissolved. This is your stock concentrate.
-
Add Co-solvent: To the DMSO concentrate, add 400 µL of PEG400. Vortex again until the solution is clear and homogenous.
-
Add Aqueous Component: Add 500 µL of sterile saline to the mixture slowly while vortexing. Constant agitation is crucial to prevent the compound from precipitating out of solution.
-
Final Check: Inspect the final solution for any signs of precipitation. If the solution is cloudy, gentle warming to 37°C or brief sonication may be applied. The solution should be prepared fresh before each use.
-
Administration: Administer the calculated volume (e.g., 200 µL for a 20g mouse) via intraperitoneal injection.
Guide 2: Confirming Target Engagement and Pharmacodynamics (PD)
Even with a good formulation, it is critical to confirm that this compound is reaching its target tissue and inhibiting MMP-9 activity.
Experimental Workflow: From Dosing to PD Analysis
Experimental Protocol: Gelatin Zymography for MMP-9 Activity
Objective: To measure the enzymatic activity of MMP-9 in tissue lysates from this compound treated and vehicle-treated animals.
Materials:
-
Tissue protein lysates (prepared under non-reducing, non-heating conditions)
-
Pre-cast gelatin zymogram gels (e.g., 10% Zymogram Plus Gelatin Gels)
-
Zymogram renaturing buffer
-
Zymogram developing buffer
-
Tris-Glycine SDS Sample Buffer (non-reducing)
-
Coomassie Blue staining solution and destaining solution
Procedure:
-
Protein Quantification: Determine the protein concentration of each tissue lysate using a BCA or Bradford assay.
-
Sample Preparation: In a microcentrifuge tube, mix 20-30 µg of protein with the non-reducing sample buffer. Do NOT heat the samples or add reducing agents like β-mercaptoethanol or DTT, as this will irreversibly denature the enzyme.
-
Electrophoresis: Load the samples onto the gelatin zymogram gel. Run the gel at a constant voltage (e.g., 125 V) until the dye front reaches the bottom. The electrophoresis is performed in cold conditions to prevent MMP activity.
-
Renaturation: After electrophoresis, remove the gel and wash it twice for 30 minutes each in Zymogram Renaturing Buffer with gentle agitation. This step removes SDS and allows the MMPs to renature.
-
Development: Incubate the gel in Zymogram Developing Buffer overnight (16-20 hours) at 37°C. This buffer contains the necessary ions (Zn²⁺ and Ca²⁺) for enzymatic activity. Active MMP-9 will digest the gelatin within the gel.
-
Staining and Destaining: Stain the gel with Coomassie Blue for 1 hour. Then, destain until clear bands appear against a blue background. These clear bands represent areas of gelatinolysis, indicating MMP activity.
-
Analysis: The pro-MMP-9 (inactive) and active-MMP-9 can be identified by their molecular weights (~92 kDa and ~82 kDa, respectively).[9][10] Quantify the band intensity using densitometry software (e.g., ImageJ). A significant reduction in the intensity of the active MMP-9 band in the treated group compared to the vehicle group confirms target engagement.
Understanding the Target: MMP-9 Signaling
MMP-9 expression and activation are tightly regulated by a complex network of signaling pathways, often initiated by pro-inflammatory cytokines and growth factors.[11][12] Understanding this context is crucial for interpreting experimental results. An inhibitor like this compound acts at the final step, blocking the enzymatic activity of the secreted protein.
References
- 1. This compound Supplier | CAS 2241964-36-1 | AOBIOUS [aobious.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated levels of active matrix metalloproteinase-9 cause hypertrophy in skeletal muscle of normal and dystrophin-deficient mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 7. glpbio.com [glpbio.com]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. researchgate.net [researchgate.net]
- 12. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MMP-9 Selective Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing selective MMP-9 inhibitors in cellular assays. The information provided is intended to help users identify and resolve common experimental issues and to offer insights into the potential off-target effects and broader biological consequences of MMP-9 inhibition.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of small molecule MMP-9 inhibitors?
A1: While designed for selectivity, small molecule inhibitors of MMP-9 can exhibit off-target activity against other matrix metalloproteinases (MMPs) due to the structural similarity of the catalytic domains across the MMP family.[1][2] The degree of selectivity varies among different inhibitors. It is crucial to consult the inhibitor's specific selectivity profile. Off-target effects on other proteases or cellular signaling pathways, while less common for highly selective compounds, cannot be entirely ruled out and should be assessed empirically in your experimental system.
Q2: How can I confirm that the observed cellular phenotype is a direct result of MMP-9 inhibition and not an off-target effect?
A2: To validate that the observed effects are due to on-target MMP-9 inhibition, consider the following control experiments:
-
siRNA/shRNA knockdown of MMP-9: Compare the phenotype induced by the inhibitor with that observed following genetic knockdown of MMP-9.[3]
-
Use of an inactive control compound: A structurally similar but biologically inactive version of the inhibitor should not produce the same cellular effects.
-
Rescue experiments: If possible, expressing a resistant form of MMP-9 in your cells of interest could rescue the phenotype caused by the inhibitor.
Q3: My MMP-9 inhibitor does not seem to be effective in my cell-based assay. What are some potential reasons?
A3: Several factors can contribute to a lack of efficacy in cellular assays:
-
Inhibitor Instability: The compound may be unstable in your cell culture medium. Ensure you are following the manufacturer's guidelines for storage and handling.
-
Cellular Permeability: The inhibitor may have poor cell permeability. Consider using a different inhibitor with known cell-penetrating properties or performing assays with isolated enzymes.
-
Presence of Serum: Components in fetal bovine serum (FBS) or other serum supplements can bind to the inhibitor, reducing its effective concentration. Consider reducing the serum concentration or using serum-free media for the duration of the treatment.
-
Incorrect Concentration: The effective concentration in a cellular assay may be significantly higher than the biochemical IC50 value. Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
-
Cell Type Specificity: The expression and activity of MMP-9 can vary significantly between different cell lines.[4] Confirm MMP-9 expression and activity in your chosen cell line using techniques like zymography or western blotting.[5]
Q4: I am observing unexpected cytotoxicity with my MMP-9 inhibitor. What could be the cause?
A4: Unforeseen cytotoxicity can arise from several sources:
-
Off-target effects: The inhibitor may be affecting other essential cellular processes.
-
Solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.1%).
-
Compound degradation: The inhibitor may be degrading into a toxic byproduct.
-
Cellular stress response: High concentrations of the inhibitor might induce a stress response leading to cell death.
It is recommended to perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of the inhibitor in your specific cell line.[2]
Troubleshooting Guides
Problem: Inconsistent results in cell migration/invasion assays (e.g., wound healing, Boyden chamber).
| Possible Cause | Troubleshooting Step |
| Sub-optimal inhibitor concentration | Perform a dose-response experiment to determine the optimal non-toxic concentration that effectively inhibits cell migration/invasion. |
| Timing of inhibitor addition | Optimize the pre-incubation time with the inhibitor before starting the assay to ensure adequate target engagement. |
| Variability in wound creation (wound healing assay) | Use a consistent method for creating the "wound" to minimize variability between replicates. |
| Cell density | Ensure a consistent and confluent cell monolayer at the start of the experiment. |
| Serum concentration in media | If using serum as a chemoattractant, its components may interfere with the inhibitor. Test the effect of reduced serum concentrations or serum-free media. |
Problem: Difficulty in interpreting zymography results.
| Possible Cause | Troubleshooting Step |
| No visible bands of gelatinolysis | Confirm MMP-9 expression in your cell line. Increase the amount of protein loaded onto the gel. Ensure the developing buffer contains the necessary co-factors (e.g., Ca2+, Zn2+).[4] |
| Smearing of bands | Reduce the amount of protein loaded. Ensure proper sample preparation to avoid protein degradation. |
| Presence of multiple bands | MMP-9 can exist in different forms (pro-MMP-9, active MMP-9, and complexes with TIMPs), which may appear as different bands.[5] |
| Inhibitor appears ineffective | The inhibitor may not be stable under the conditions of the zymography assay. Consider adding the inhibitor to the developing buffer. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of a hypothetical selective MMP-9 inhibitor against a panel of related MMPs. This data is representative and serves to illustrate a typical selectivity profile.
| Enzyme | IC50 (nM) |
| MMP-9 | 5 |
| MMP-1 | >1000 |
| MMP-2 | 250 |
| MMP-3 | 800 |
| MMP-7 | >1000 |
| MMP-8 | 500 |
| MMP-13 | >1000 |
Experimental Protocols
Gelatin Zymography for MMP-9 Activity
-
Sample Preparation: Collect conditioned media from cell cultures treated with and without the MMP-9 inhibitor. Concentrate the media using centrifugal filter units. Determine the protein concentration of the concentrated media.
-
Gel Electrophoresis: Load equal amounts of protein mixed with non-reducing sample buffer onto a polyacrylamide gel co-polymerized with gelatin (e.g., 1 mg/mL).
-
Renaturation: After electrophoresis, wash the gel with a Triton X-100 solution (e.g., 2.5%) to remove SDS and allow the enzyme to renature.
-
Development: Incubate the gel overnight in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 5 µM ZnCl2) at 37°C.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 and then destain. Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background.[4][5]
Wound Healing (Scratch) Assay
-
Cell Seeding: Seed cells in a multi-well plate and grow to a confluent monolayer.
-
Inhibitor Treatment: Pre-treat the cells with the MMP-9 inhibitor at the desired concentration for a specified time.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.
Visualizations
Caption: Role of MMP-9 in ECM remodeling and growth factor activation.
Caption: Workflow for assessing the effects of an MMP-9 inhibitor.
Caption: Troubleshooting logic for lack of inhibitor effect.
References
- 1. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel MMP-9 Substrates in Cancer Cells Revealed by a Label-free Quantitative Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective binding of matrix metalloproteases MMP-9 and MMP-12 to inhibitor-assisted thermolysin-imprinted beads - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04444A [pubs.rsc.org]
Technical Support Center: Mmp-9-IN-6 Cytotoxicity and Dose-Response Optimization
Disclaimer: Information for a specific compound named "Mmp-9-IN-6" is not publicly available. This guide has been created using SB-3CT , a well-characterized, potent, and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2) and MMP-9, as a representative example. The principles and protocols described herein are generally applicable to small molecule MMP-9 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SB-3CT?
A1: SB-3CT is a potent and competitive inhibitor of MMP-2 and MMP-9. It works through a mechanism-based "suicide type" inhibition, where it coordinates with the catalytic zinc ion in the active site of these enzymes. This leads to the downregulation of pathways involved in cancer cell proliferation and survival, such as the PI3K-Akt and mTOR signaling pathways.
Q2: What is the solubility of SB-3CT?
A2: SB-3CT is soluble in DMSO up to 25 mM. It is poorly water-soluble. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.
Q3: What are the typical Ki values for SB-3CT?
A3: SB-3CT exhibits high selectivity for gelatinases (MMP-2 and MMP-9). The inhibition constants (Ki) are approximately 13.9 nM for MMP-2 and 600 nM for MMP-9.
Q4: How should I store the SB-3CT stock solution?
A4: SB-3CT stock solutions in DMSO should be aliquoted and stored at -20°C for up to 6 months or at -80°C for up to one year to prevent degradation from repeated freeze-thaw cycles.
Q5: In which cancer cell lines has SB-3CT shown activity?
A5: SB-3CT has demonstrated effects in various cancer models, including melanoma, lung cancer, and prostate cancer. It has been shown to reduce tumor burden and enhance anti-tumor immunity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells in cytotoxicity assay | - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and be consistent with pipetting technique. |
| No significant cytotoxicity observed at expected concentrations | - Compound instability- Low expression of MMP-9 in the cell line- Short incubation time | - Prepare fresh dilutions of SB-3CT from a properly stored stock solution for each experiment.- Confirm MMP-9 expression in your target cell line via Western blot or zymography.- Extend the incubation time with the compound (e.g., from 24h to 48h or 72h). |
| Precipitation of SB-3CT in the culture medium | - Exceeding the solubility limit- Interaction with media components | - Ensure the final DMSO concentration in the media is low (typically <0.5%).- Prepare intermediate dilutions of the stock solution in serum-free media before adding to the wells containing cells and complete media. |
| Inconsistent IC50 values across experiments | - Variation in cell passage number- Differences in cell confluence at the time of treatment- Fluctuation in incubator conditions (CO2, temperature) | - Use cells within a consistent and low passage number range.- Seed cells to achieve a consistent confluence (e.g., 70-80%) at the start of treatment.- Regularly calibrate and monitor incubator conditions. |
Experimental Protocols & Data
Cytotoxicity Data of MMP-9 Inhibitors
| Compound | Target | Parameter | Value | Cell Line | Reference |
| SB-3CT | MMP-2 | Ki | 13.9 nM | - | |
| MMP-9 | Ki | 600 nM | - | ||
| AG-L-66085 | MMP-9 | IC50 | 5 nM | - | |
| MMP-1 | IC50 | 1.05 µM | - |
Detailed Protocol: Determining the IC50 of SB-3CT using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of SB-3CT on adherent cancer cells.
Materials:
-
SB-3CT
-
Dimethyl sulfoxide (DMSO)
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of SB-3CT in DMSO.
-
Perform serial dilutions of the SB-3CT stock solution in complete culture medium to obtain a range of treatment concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest SB-3CT concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared SB-3CT dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the SB-3CT concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Experimental Workflow for Cytotoxicity Assay
Improving Mmp-9-IN-6 efficacy in animal models
Technical Support Center: Mmp-9-IN-6
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo efficacy of this compound in your animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and key data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high in vitro potency for this compound, but poor or inconsistent efficacy in our mouse xenograft model. What are the common causes?
A1: This is a frequent challenge when transitioning from in vitro to in vivo systems. The discrepancy is often rooted in pharmacokinetic and pharmacodynamic (PK/PD) issues. The primary factors to investigate are:
-
Poor Bioavailability: this compound has low aqueous solubility, which can severely limit its absorption after oral administration.
-
Suboptimal Formulation: The vehicle used for administration may not be suitable for solubilizing the compound, leading to precipitation at the injection site or in the GI tract.
-
Rapid Metabolism: The compound may be quickly cleared from circulation by hepatic metabolism before it can reach the target tissue in sufficient concentrations.
-
Insufficient Target Engagement: The dosing regimen (dose and frequency) may not be adequate to maintain a therapeutic concentration of the inhibitor at the tumor site.
Q2: What is the recommended starting vehicle for in vivo administration of this compound?
A2: Due to its low solubility in water, this compound requires a specialized formulation. We recommend a multi-component vehicle for initial studies. A common starting formulation for oral gavage is:
-
10% DMSO (Dimethyl sulfoxide)
-
40% PEG300 (Polyethylene glycol 300)
-
5% Tween® 80
-
45% Saline
For detailed preparation steps, please refer to the Experimental Protocols section below. It is crucial to ensure the compound is fully dissolved before administration.
Q3: How can we verify that this compound is reaching the target tissue and inhibiting MMP-9 activity?
A3: Confirming target engagement is critical. We recommend a two-pronged approach:
-
Pharmacokinetic (PK) Analysis: Measure the concentration of this compound in both plasma and tissue homogenates (e.g., tumor tissue) at various time points after dosing using LC-MS/MS. This will establish if the compound is reaching the site of action.
-
Pharmacodynamic (PD) Analysis: Assess MMP-9 activity directly in the target tissue. The most common method is gelatin zymography on tissue lysates, which allows for the visualization of latent (pro-MMP-9) and active MMP-9. A significant reduction in the band intensity corresponding to active MMP-9 in the treated group compared to the vehicle control indicates target engagement.
Q4: Are there any known off-target effects or selectivity concerns with this compound?
A4: this compound was designed for high selectivity towards MMP-9. However, like many small molecule inhibitors, some activity against other structurally similar MMPs, particularly MMP-2 (gelatinase A), may occur at higher concentrations. We recommend performing a broad-panel MMP screening assay if off-target effects are suspected. In vivo, this can manifest as unexpected toxicity or a phenotype that cannot be solely attributed to MMP-9 inhibition.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| No significant difference in tumor growth between vehicle and treated groups. | 1. Poor bioavailability/exposure. 2. Inadequate dosing regimen. 3. Compound instability in formulation. | 1. Perform a pilot PK study to assess exposure. Optimize the formulation (see Table 2). 2. Increase dose or dosing frequency (e.g., from QD to BID). 3. Prepare fresh formulations daily. Check for precipitation before administration. |
| High variability in efficacy results between animals in the same group. | 1. Inconsistent dosing technique (e.g., improper oral gavage). 2. Compound precipitation in the dosing solution. | 1. Ensure all personnel are properly trained in the administration technique. 2. Vortex the formulation vigorously between dosing each animal to ensure a homogenous suspension. |
| Animal weight loss or signs of toxicity (e.g., lethargy, ruffled fur). | 1. Vehicle toxicity (especially with high % of DMSO). 2. Off-target effects of the compound. 3. On-target toxicity due to excessive MMP-9 inhibition. | 1. Run a vehicle-only toxicity study. Explore alternative formulations with lower DMSO content. 2. Reduce the dose. Perform an MMP selectivity panel. 3. Correlate toxicity with PD markers to confirm linkage to target inhibition. |
Data & Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight (MW) | 482.5 g/mol |
| cLogP | 4.1 |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL |
| In Vitro IC₅₀ (MMP-9) | 5 nM |
| In Vitro IC₅₀ (MMP-2) | 150 nM |
Table 2: Example Bioavailability of this compound with Different Formulations (Rodent Model)
| Formulation Vehicle | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) |
|---|---|---|---|---|---|
| 0.5% CMC in Water | PO | 20 | 25 ± 8 | 4.0 | < 2% |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | PO | 20 | 350 ± 45 | 2.0 | ~15% |
| 20% Captisol® in Water | IV | 5 | 1800 ± 210 | 0.1 | 100% (Reference) |
Diagrams & Workflows
Caption: Simplified signaling pathway for MMP-9 activation and inhibition by this compound.
Caption: Standard experimental workflow for an in vivo tumor model efficacy study.
Caption: Decision tree for troubleshooting poor in vivo efficacy of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (20 mg/kg)
Objective: To prepare a homogenous and stable solution/suspension of this compound for oral administration in a 10 mL/kg dosing volume.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80
-
0.9% Saline, sterile
-
Sterile conical tubes (15 mL)
-
Vortex mixer
Procedure:
-
Calculate Required Mass: For a 20 mg/kg dose at a 10 mL/kg volume, the final concentration needs to be 2 mg/mL. To make a 10 mL batch, weigh out 20 mg of this compound powder.
-
Initial Solubilization: Add 1 mL of DMSO (10% of final volume) to the tube containing the 20 mg of this compound. Vortex vigorously for 2-3 minutes until the powder is completely dissolved. The solution should be clear.
-
Add Co-solvents: Add 4 mL of PEG300 (40% of final volume) to the solution. Vortex for 1 minute.
-
Add Surfactant: Add 0.5 mL of Tween® 80 (5% of final volume). Vortex for 1 minute. The solution may become slightly viscous.
-
Final Dilution: Slowly add 4.5 mL of sterile saline (45% of final volume) to the mixture while vortexing. Continue to vortex for another 2-3 minutes to ensure homogeneity.
-
Final Check: Before administration, visually inspect the formulation for any precipitation. If the solution is cloudy, warm it slightly (37°C) and vortex again. Prepare this formulation fresh daily.
Protocol 2: Assessing MMP-9 Activity via Gelatin Zymography
Objective: To determine the relative amount of active MMP-9 in tissue lysates from vehicle- and this compound-treated animals.
Materials:
-
Tissue samples (e.g., tumor), snap-frozen
-
RIPA Lysis Buffer with protease inhibitors (do not add EDTA)
-
BCA Protein Assay Kit
-
4x Tris-Glycine SDS Sample Buffer (non-reducing)
-
10% Zymogram Gels (with 1 mg/mL gelatin)
-
Zymogram Renaturing Buffer (e.g., 2.5% Triton X-100)
-
Zymogram Developing Buffer (containing CaCl₂ and ZnCl₂)
-
Coomassie Blue Staining Solution
-
Destaining Solution
Procedure:
-
Protein Extraction: Homogenize ~50 mg of frozen tissue in 500 µL of cold RIPA buffer. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Dilute 20 µg of total protein from each sample with non-reducing sample buffer and lysis buffer to a final volume of 20 µL. Do not heat the samples.
-
Electrophoresis: Load the samples onto a 10% gelatin zymogram gel. Run the gel at 125V for approximately 90 minutes in Tris-Glycine SDS running buffer.
-
Renaturation: After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in Zymogram Renaturing Buffer with gentle agitation. This removes the SDS and allows the proteases to renature.
-
Development: Incubate the gel in Zymogram Developing Buffer overnight (16-18 hours) at 37°C.
-
Staining and Destaining: Stain the gel with Coomassie Blue for 1 hour, then destain until clear bands of gelatinolysis appear against a dark blue background. Pro-MMP-9 (~92 kDa) and active MMP-9 (~82 kDa) will appear as clear bands.
-
Analysis: Image the gel and quantify the band intensities using densitometry software (e.g., ImageJ). Compare the intensity of the active MMP-9 band in treated samples to vehicle controls.
Mmp-9-IN-6 interference with common laboratory reagents
Welcome to the technical support center for MMP-9-IN-6. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to help researchers and drug development professionals effectively use this inhibitor in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound and other small molecule inhibitors.
Q1: My inhibitor precipitated out of solution after dilution in aqueous buffer. What should I do?
A1: This is a common issue when diluting a stock solution (typically in DMSO) into an aqueous assay buffer.
-
Solubility Limit: Small molecule inhibitors often have low aqueous solubility. Ensure the final concentration in your assay does not exceed its solubility limit. You may need to perform a solubility test first.
-
Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) consistent across all samples, including controls. However, be aware that high concentrations of DMSO can inhibit enzyme activity. It is recommended to keep the final DMSO concentration below 0.5%.
-
Troubleshooting Steps:
-
Vortex the diluted solution thoroughly.
-
Slightly increase the final DMSO concentration (e.g., from 0.1% to 0.5%), ensuring your vehicle controls are adjusted accordingly.
-
If precipitation persists, you may need to lower the working concentration of the inhibitor.
-
Q2: I am not observing any inhibition of MMP-9 activity. What could be the cause?
A2: Several factors can lead to a lack of inhibitory effect.
-
Inhibitor Degradation: Ensure the inhibitor has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.
-
Assay Conditions: Matrix metalloproteinases are zinc-dependent endopeptidases. Their activity is crucial for the assay's success. Confirm your assay buffer contains adequate concentrations of Ca²⁺ and Zn²⁺ and is at the optimal pH.
-
Incorrect Concentration: Double-check all calculations for your serial dilutions. It's advisable to use a fresh dilution series for each experiment.
-
Experimental Workflow: The logical flow of your experiment is critical. The diagram below illustrates a typical workflow for assessing inhibitor potency.
Figure 1. General experimental workflow for testing this compound efficacy.
Q3: My results are inconsistent between experiments. How can I improve reproducibility?
A3: Inconsistent results often stem from minor variations in protocol execution.
-
Reagent Stability: Prepare fresh enzyme and substrate solutions for each experiment. MMP-9 activity can decrease with storage.
-
Vehicle Control: The vehicle control (buffer + solvent, e.g., DMSO) is crucial for distinguishing the inhibitor's effect from the solvent's effect. Ensure the final DMSO concentration is identical in all wells except for the "no inhibitor" control.
-
Assay Interference: Some compounds can interfere with the assay readout itself. For example, a colored compound can absorb light in a colorimetric assay, or an autofluorescent compound can interfere with a fluorescence-based assay. Always run a control with the inhibitor and substrate but without the enzyme to check for this.
Q4: Could other reagents in my buffer interfere with this compound?
A4: Yes. Certain common laboratory reagents can significantly impact your results.
-
Chelating Agents: Reagents like EDTA will strongly inhibit MMP-9 activity by sequestering the essential Zn²⁺ ion from the enzyme's active site. Avoid EDTA in your assay buffers.
-
Reducing Agents: While less common, strong reducing agents may interfere with the disulfide bonds present in the structure of MMPs, potentially altering their conformation and activity.
-
High Protein Concentrations: If your sample contains high concentrations of other proteins (e.g., BSA), the inhibitor might non-specifically bind to them, reducing its effective concentration available to inhibit MMP-9.
The troubleshooting diagram below can help guide your investigation into unexpected results.
Figure 2. Troubleshooting decision tree for MMP-9 inhibition assays.
Quantitative Data Summaries
The following tables provide example data for context. The exact values for this compound should be determined experimentally.
Table 1: Example Inhibitor Specificity Profile (IC₅₀ values)
| Target Enzyme | IC₅₀ (nM) | Fold Selectivity (vs. MMP-9) |
| MMP-9 | 15 | 1x |
| MMP-2 | 150 | 10x |
| MMP-1 | >1000 | >66x |
| MMP-7 | 850 | 57x |
This table illustrates how to present the selectivity of an inhibitor against a panel of related enzymes.
Table 2: Effect of DMSO Concentration on MMP-9 Activity
| Final DMSO Conc. (%) | Relative MMP-9 Activity (%) |
| 0 (No DMSO) | 100 |
| 0.1 | 98 |
| 0.5 | 91 |
| 1.0 | 78 |
| 2.0 | 55 |
This table demonstrates the inhibitory effect of the solvent DMSO on enzyme activity at concentrations sometimes used to solubilize inhibitors.
Experimental Protocols
Protocol 1: Fluorogenic Substrate Assay for MMP-9 Inhibition
This protocol describes a method to determine the IC₅₀ of this compound using a quenched fluorescent peptide substrate.
Materials:
-
Active recombinant human MMP-9
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluorogenic MMP-9 substrate
-
Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% (v/v) Brij-35, pH 7.5
-
96-well black microplate
-
Fluorescence plate reader
Methodology:
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the this compound stock solution in Assay Buffer to create a range of concentrations (e.g., 1 nM to 100 µM). Also prepare a vehicle control containing the same final DMSO concentration.
-
Plate Layout: Add 25 µL of each inhibitor dilution to the appropriate wells of the 96-well plate.
-
Enzyme Addition: Dilute the active MMP-9 in cold Assay Buffer to the desired working concentration. Add 50 µL of the diluted enzyme to all wells except the "no enzyme" blank.
-
Pre-incubation: Gently mix the plate and incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare the MMP-9 substrate in Assay Buffer. Add 25 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 340/440 nm) every 2 minutes for 30-60 minutes at 37°C.
-
Data Analysis:
-
For each concentration, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize the data by setting the rate of the vehicle control as 100% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Gelatin Zymography
This qualitative assay is used to detect MMP-9 activity and its inhibition in biological samples like cell culture media.
Materials:
-
SDS-PAGE equipment
-
Polyacrylamide gels (10%) co-polymerized with 1 mg/mL gelatin
-
Sample Buffer (non-reducing)
-
Incubation Buffer: 50 mM Tris-HCl, 5 mM CaCl₂, pH 7.5
-
Staining Solution: Coomassie Brilliant Blue R-250
-
Destaining Solution: 40% methanol, 10% acetic acid
Methodology:
-
Sample Preparation: Mix your samples (e.g., conditioned cell media) with non-reducing sample buffer. Do not heat the samples, as this will denature the enzyme.
-
Electrophoresis: Load samples onto the gelatin-containing polyacrylamide gel and run at 4°C.
-
Washing: After electrophoresis, wash the gel twice for 15 minutes each in a 2.5% Triton X-100 solution to remove SDS and allow the enzyme to renature.
-
Incubation:
-
For the control gel , incubate overnight at 37°C in Incubation Buffer.
-
For the inhibitor gel , incubate overnight at 37°C in Incubation Buffer containing a final concentration of this compound (e.g., 1 µM).
-
-
Staining: Stain the gels with Coomassie Brilliant Blue for 1 hour at room temperature.
-
Destaining: Destain the gels until clear bands of gelatinolysis appear against a dark blue background. These clear bands indicate areas of MMP-9 activity. The bands should be reduced or absent in the gel incubated with this compound.
Signaling Pathway Context
MMP-9 expression and activity are tightly regulated. Extracellular signals trigger intracellular cascades that lead to the transcription of the MMP-9 gene. This compound acts post-translationally by directly inhibiting the enzyme's proteolytic activity.
Figure 3. Simplified signaling pathway showing the role of MMP-9 and the point of intervention for this compound.
Technical Support Center: Western Blotting with MMP-9 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Matrix Metallopeptidase-9 (MMP-9) inhibitors, such as Mmp-9-IN-6, in Western blot experiments. The following information is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during their experimental workflow.
Troubleshooting Guide
Encountering issues with your Western blot when studying MMP-9 in the presence of a small molecule inhibitor is common. This guide provides a systematic approach to identifying and resolving these challenges.
dot
Caption: A troubleshooting decision tree for common Western blot issues.
| Problem | Potential Cause | Recommended Solution |
| No or Weak MMP-9 Signal | Inefficient Protein Transfer: Especially for a ~92 kDa protein like pro-MMP-9.[1] | - Verify transfer by staining the membrane with Ponceau S before blocking.[2] - Optimize transfer time and voltage; larger proteins may require longer transfer times or higher voltage.[1][3] - Ensure good contact between the gel and membrane, removing any air bubbles.[1][4] |
| Low Protein Load: Insufficient amount of target protein in the lysate.[5] | - Increase the total protein loaded per lane to 20-50 µg.[5] - Consider using a positive control, such as recombinant MMP-9 protein or a cell line known to express high levels of MMP-9.[5][6][7] | |
| Suboptimal Antibody Concentration: Primary or secondary antibody concentrations may be too low.[8][9] | - Titrate the primary antibody to find the optimal concentration. - Ensure the secondary antibody is appropriate for the primary antibody's host species and is used at the recommended dilution.[2][8] | |
| Inhibitor-Induced Protein Degradation: The small molecule inhibitor may be causing MMP-9 to degrade. | - Include protease inhibitors in your lysis buffer.[3] - Perform a time-course experiment to see if MMP-9 levels decrease with longer inhibitor treatment. | |
| High Background | Insufficient Blocking: The blocking agent is not effectively preventing non-specific antibody binding.[3][5][10] | - Increase blocking time to 1-2 hours at room temperature or overnight at 4°C.[9][10] - Try a different blocking agent (e.g., switch from non-fat dry milk to BSA or vice-versa).[4][10] - Ensure the blocking buffer is fresh.[10] |
| Inadequate Washing: Insufficient removal of unbound antibodies.[4][9] | - Increase the number and duration of wash steps. - Add a mild detergent like Tween 20 (0.05-0.1%) to your wash buffer.[10] | |
| Antibody Concentration Too High: Excessive primary or secondary antibody can lead to non-specific binding.[4][11] | - Reduce the concentration of the primary and/or secondary antibody.[9] | |
| Non-Specific Bands | Protein Degradation: Proteases in the sample may have degraded MMP-9, leading to multiple lower molecular weight bands.[1][8] | - Add a protease inhibitor cocktail to your lysis buffer and keep samples on ice.[3] |
| Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes.[4][8] | - Use a highly specific monoclonal antibody for MMP-9 if possible. - Check the antibody datasheet for known cross-reactivities. - Optimize the primary antibody dilution.[9] | |
| Post-Translational Modifications: MMP-9 can be glycosylated, which can affect its migration on the gel.[8] | - Be aware that MMP-9 can appear as pro-MMP-9 (~92 kDa) and active MMP-9 (~84 kDa).[12][13] Other bands may represent different glycosylated forms. |
Frequently Asked Questions (FAQs)
Q1: My MMP-9 band intensity decreases significantly after treatment with this compound. Is this expected?
A1: A decrease in MMP-9 protein levels could be an expected outcome depending on the mechanism of action of this compound. Small molecule inhibitors can sometimes lead to the downregulation or degradation of their target protein. To confirm this, you could perform a dose-response and a time-course experiment to see how the inhibitor concentration and treatment duration affect MMP-9 protein levels.
Q2: I am seeing multiple bands for MMP-9. What do they represent?
A2: It is common to detect multiple bands for MMP-9. The pro-form (inactive zymogen) of MMP-9 has a molecular weight of approximately 92 kDa, while the active form is around 84 kDa.[12][13] Other bands could be due to post-translational modifications like glycosylation, protein degradation, or non-specific antibody binding.[8] Using a positive control of recombinant pro- and active MMP-9 can help in identifying the correct bands.
Q3: Can the this compound inhibitor interfere with the antibody binding to MMP-9?
A3: It is possible, though less common. Most MMP-9 inhibitors are designed to bind to the active site of the enzyme.[14] If the epitope for your primary antibody is located near the active site, the binding of the inhibitor could potentially hinder antibody recognition. If you suspect this, you could try using a different primary antibody that recognizes a different epitope on the MMP-9 protein.
Q4: What is a good positive control for an MMP-9 Western blot?
A4: A good positive control would be a cell lysate from a cell line known to express high levels of MMP-9, such as HT-1080 fibrosarcoma cells, or stimulated macrophages.[15] Alternatively, you can use recombinant human MMP-9 protein as a standard.[6][7]
Q5: Should I run a reducing or non-reducing gel for MMP-9?
A5: For most applications, a standard reducing SDS-PAGE is appropriate for Western blotting of MMP-9. The reducing agent (like β-mercaptoethanol or DTT) will break disulfide bonds and allow the protein to migrate according to its molecular weight.
Experimental Protocols
Standard Western Blot Protocol for MMP-9
This protocol provides a general framework. Optimization of specific steps may be required for your experimental conditions.
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of total protein per lane onto an 8-10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
For a protein of ~92 kDa like MMP-9, a wet transfer at 100V for 90 minutes at 4°C is a good starting point.
-
After transfer, briefly stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer.[2] Destain with TBST.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against MMP-9 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a chemiluminescence imager or X-ray film.
-
Signaling Pathway
dot
Caption: Simplified MMP-9 signaling pathway and point of inhibition.
References
- 1. Western blot troubleshooting guide! [jacksonimmuno.com]
- 2. assaygenie.com [assaygenie.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 5. wildtypeone.substack.com [wildtypeone.substack.com]
- 6. Recombinant Human MMP-9 Western Blot Standard Protein (WBC018) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 7. Recombinant Human MMP-9 Western Blot Standard Protein WBC018: R&D Systems [rndsystems.com]
- 8. Western Blot Troubleshooting: 8 Protocol Issues Solved [stressmarq.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. bosterbio.com [bosterbio.com]
- 11. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 12. MMP-9 Antibody | Cell Signaling Technology [cellsignal.com]
- 13. academic.oup.com [academic.oup.com]
- 14. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 15. IL-6-mediated induction of MMP-9 is modulated by JAK-dependent IL-10 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Selective MMP-9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of selected Matrix Metalloproteinase-9 (MMP-9) inhibitors. Due to the limited publicly available data for "Mmp-9-IN-6," this document focuses on a comparative analysis of other well-characterized selective MMP-9 inhibitors, providing a framework for evaluating their therapeutic potential.
Matrix Metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix. Its dysregulation is implicated in a variety of pathological processes, including tumor invasion, metastasis, inflammation, and neurodegenerative diseases. Consequently, the development of potent and selective MMP-9 inhibitors is a significant area of therapeutic research.
Quantitative Comparison of MMP-9 Inhibitor Efficacy
The following table summarizes the in vitro potency and selectivity of selected MMP-9 inhibitors.
| Inhibitor | Type | Target(s) | IC50 (MMP-9) | Ki (MMP-9) | Selectivity Profile |
| This compound | Small Molecule | MMP-9 | 50 µM | Not Available | Selectivity over other MMPs is not publicly available. |
| Andecaliximab (GS-5745) | Monoclonal Antibody | MMP-9 | Not Applicable | KD = 2.0–6.6 nM (active MMP-9), KD = 0.008–0.043 nM (proMMP-9)[1] | Highly selective for MMP-9, with over 500-fold selectivity against other MMPs, including the closely related MMP-2.[2] |
| JNJ0966 | Small Molecule (Allosteric) | proMMP-9 | Not Applicable (inhibits activation) | Not Applicable | Highly selective for MMP-9; prevents the conversion of the zymogen (proMMP-9) to the active enzyme.[3] |
| Marimastat | Small Molecule (Broad-Spectrum) | MMP-1, -2, -7, -9, -14 | 3 nM | Not Available | Broad-spectrum inhibitor with IC50 values of 5, 6, and 13 nM for MMP-1, MMP-2, and MMP-7, respectively.[3] |
Experimental Protocols
In Vitro MMP-9 Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the inhibitory activity of a compound against MMP-9 using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-9 (activated)
-
Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor compound
-
Control inhibitor (e.g., NNGH)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Serially dilute the test inhibitor in Assay Buffer to create a range of concentrations.
-
In the 96-well plate, add the diluted test inhibitor solutions. Include wells for a positive control (no inhibitor) and a negative control (a known MMP-9 inhibitor).
-
Add activated recombinant human MMP-9 to each well (except for a substrate control well).
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic MMP-9 substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence in a microplate reader (e.g., excitation at 328 nm and emission at 420 nm) at regular intervals for 30-60 minutes.
-
The rate of substrate cleavage is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
MMP-9 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving MMP-9, highlighting its role in extracellular matrix (ECM) degradation and the activation of signaling cascades that promote cell migration and invasion.
Caption: Simplified MMP-9 signaling cascade.
Experimental Workflow for MMP-9 Inhibitor Screening
The diagram below outlines a typical workflow for the screening and evaluation of potential MMP-9 inhibitors.
Caption: Workflow for MMP-9 inhibitor discovery.
References
- 1. US8377443B2 - Antibodies to matrix metalloproteinase 9 - Google Patents [patents.google.com]
- 2. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid - Google Patents [patents.google.com]
- 3. 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid | C11H13NO5S | CID 11369274 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Maze of Proteases: A Comparative Guide to MMP-9 Inhibitor Selectivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of Matrix Metalloproteinase-9 (MMP-9) inhibitors is paramount for developing targeted and effective therapies. Aberrant MMP-9 activity is implicated in a host of pathological processes, including cancer metastasis, inflammation, and neurodegenerative diseases.[1][2] However, the structural similarity across the MMP family presents a significant challenge in designing inhibitors that are both potent and highly selective.[2][3] This guide provides a comparative analysis of the cross-reactivity of selective MMP-9 inhibitors, supported by experimental data and detailed methodologies, to aid in the selection of appropriate research tools and potential therapeutic agents.
The Challenge of Specificity
The MMP family consists of over 20 zinc-dependent endopeptidases that play crucial roles in tissue remodeling by degrading extracellular matrix components.[3][4] Due to the highly conserved nature of the active site among MMPs, achieving selectivity for a single MMP is a formidable task.[3] Broad-spectrum MMP inhibitors have historically been plagued by off-target effects and clinical failures, underscoring the critical need for highly selective inhibitors to minimize undesirable side effects.[1]
Comparative Analysis of MMP-9 Inhibitor Cross-Reactivity
To illustrate the varying degrees of selectivity among different MMP-9 inhibitors, this guide presents data on two distinct inhibitor classes: engineered protein-based inhibitors and small molecule inhibitors.
Engineered SPINK2-Derived Inhibitors
Recent advancements in protein engineering have led to the development of potent and specific MMP-9 inhibitors derived from the engineered Serine Protease Inhibitor Kazal type 2 (SPINK2) library.[3] These inhibitors have demonstrated remarkable selectivity for MMP-9.
Table 1: Cross-Reactivity of Engineered SPINK2-Derived Inhibitors Against Various MMPs
| MMP Target | Percent Inhibition (at 1 µM inhibitor concentration) |
| MMP-1 | Not specified, but stated as not cross-reacting[3] |
| MMP-2 | Not specified, but stated as not cross-reacting[3] |
| MMP-8 | Not specified, but stated as not cross-reacting[3] |
| MMP-9 | Potent inhibition with low nanomolar Ki values[3] |
| MMP-13 | Not specified, but stated as not cross-reacting[3] |
Source: Adapted from experimental data on engineered SPINK2-derived inhibitors.[3]
Bivalent Carboxylate Inhibitors
Small molecule inhibitors offer an alternative approach to targeting MMP-9. A novel bivalent carboxylate inhibitor has been shown to exhibit high affinity for the trimeric form of MMP-9.
Table 2: IC50 Values of a Bivalent Carboxylate Inhibitor Against a Panel of MMPs
| MMP Target | IC50 (nM) |
| MMP-2 | 5 |
| MMP-3 | 7.7 |
| MMP-8 | 14.5 |
| MMP-9 (monomer) | 56 |
| MMP-9 (trimer) | 0.1 |
Source: Adapted from a study on a bivalent carboxylate inhibitor.[5]
Experimental Methodologies
The determination of inhibitor cross-reactivity relies on robust enzymatic assays. The following provides a generalized protocol based on common practices in the field.
Enzymatic Inhibition Assay
Objective: To determine the inhibitory activity of a compound against a panel of purified MMP enzymes.
Materials:
-
Purified, active MMP enzymes (e.g., MMP-1, -2, -3, -8, -9, -13)
-
Fluorogenic peptide substrate specific for each MMP
-
Test inhibitor compound at various concentrations
-
Assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the active MMP enzymes to a working concentration in assay buffer.
-
Inhibitor Incubation: In a 96-well plate, add a fixed concentration of each MMP enzyme to wells containing serial dilutions of the test inhibitor. Incubate at a specified temperature (e.g., 37°C) for a predetermined duration (e.g., 10-60 minutes) to allow for inhibitor-enzyme binding.[3][6]
-
Substrate Addition: Initiate the enzymatic reaction by adding the specific fluorogenic peptide substrate to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorometric plate reader. The cleavage of the substrate by the MMP releases a fluorophore, resulting in a quantifiable signal.
-
Data Analysis: Calculate the rate of substrate hydrolysis for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
Visualizing Selectivity
The following diagram illustrates the concept of inhibitor selectivity, highlighting how a highly selective inhibitor primarily targets MMP-9 with minimal impact on other MMPs.
References
- 1. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of MMP-9 and MMP-9 Inhibition in Different Types of Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bivalent Inhibitor with Selectivity for Trimeric MMP-9 Amplifies Neutrophil Chemotaxis and Enables Functional Studies on MMP-9 Proteoforms [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of MMP-9 Inhibitors: MMP-9-IN-6 and Doxycycline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two matrix metalloproteinase-9 (MMP-9) inhibitors: MMP-9-IN-6 and the well-established antibiotic, Doxycycline. This document is intended to assist researchers in making informed decisions for their preclinical and clinical studies by presenting available quantitative data, outlining experimental methodologies, and visualizing key biological pathways.
Introduction to MMP-9 Inhibition
Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major constituent of basement membranes. Under physiological conditions, MMP-9 is involved in processes such as tissue remodeling, wound healing, and angiogenesis. However, dysregulated MMP-9 activity is implicated in a wide range of pathologies, including cancer metastasis, neuroinflammatory diseases, and cardiovascular disorders. This has made MMP-9 a compelling therapeutic target for drug development.
This guide focuses on a head-to-head comparison of a lesser-known inhibitor, this compound, and a widely studied inhibitor, Doxycycline.
Quantitative Performance Data
The following table summarizes the available quantitative data for this compound and Doxycycline, providing a direct comparison of their inhibitory potency against MMP-9.
| Parameter | This compound | Doxycycline | Reference |
| IC50 (MMP-9) | 50 µM | 608.0 µM | [1] |
Note: A lower IC50 value indicates a higher potency of the inhibitor. Based on the available data, this compound demonstrates significantly higher potency in inhibiting MMP-9 activity in vitro compared to Doxycycline.
Mechanism of Action
This compound
Information regarding the specific mechanism of action for this compound is limited in the public domain. It is described as an MMP-9 inhibitor with anti-ulcer effects. Further research is required to elucidate its detailed inhibitory mechanism, including its binding site on MMP-9 and its effects on gene expression and protein translation.
Doxycycline
Doxycycline, a member of the tetracycline class of antibiotics, inhibits MMP-9 through a multi-faceted mechanism that extends beyond its antimicrobial properties. Its inhibitory effects include:
-
Direct Inhibition of Enzymatic Activity: Doxycycline is believed to chelate the Zn2+ ion within the catalytic site of the MMP-9 enzyme, a critical step for its enzymatic activity. This direct inhibition reduces the breakdown of ECM components.
-
Downregulation of MMP-9 Expression: Studies have shown that Doxycycline can decrease the expression of MMP-9 at the transcriptional level, leading to lower overall levels of the enzyme.[2][3]
-
Reduction in MMP-9 Activity: Doxycycline has been observed to reduce the enzymatic activity of MMP-9 in various in vivo and in vitro models.[4][5][6]
Selectivity Profile
This compound
The selectivity profile of this compound against other MMPs and proteases is not currently well-documented in publicly available literature.
Doxycycline
Doxycycline is considered a broad-spectrum MMP inhibitor . While it effectively inhibits MMP-9, it also demonstrates inhibitory activity against other MMPs, which can lead to off-target effects. This lack of selectivity is a significant consideration in therapeutic applications, as the inhibition of other MMPs may interfere with normal physiological processes.
Pharmacokinetic Properties
This compound
There is currently no publicly available information on the pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME).
Doxycycline
Doxycycline is an orally bioavailable drug with well-characterized pharmacokinetic properties. It is readily absorbed from the gastrointestinal tract and distributed throughout the body. Its established clinical use as an antibiotic means that its pharmacokinetic profile in humans is well understood, which can be an advantage in repurposing it for MMP-9 inhibition. However, achieving the necessary concentrations for effective MMP-9 inhibition without inducing antibiotic resistance or other side effects is a key challenge.[5][7]
Signaling Pathways Involving MMP-9
The expression and activity of MMP-9 are regulated by a complex network of signaling pathways. Understanding these pathways is crucial for the development of targeted MMP-9 inhibitors.
Caption: Key signaling pathways regulating MMP-9 gene expression.
Experimental Protocols
This section details common experimental protocols used to assess the inhibitory activity of compounds against MMP-9.
Gelatin Zymography
This technique is widely used to detect and quantify the activity of gelatinases like MMP-9.
Caption: Workflow for assessing MMP-9 activity using gelatin zymography.
Methodology:
-
Sample Preparation: Protein samples (e.g., cell culture supernatants, tissue homogenates) are mixed with a non-reducing sample buffer. For inhibitor studies, samples are pre-incubated with the test compound (e.g., this compound or Doxycycline) for a specified time.
-
Electrophoresis: The samples are loaded onto a polyacrylamide gel co-polymerized with gelatin. SDS-PAGE is performed under non-reducing conditions to separate the proteins based on their molecular weight.
-
Renaturation and Development: After electrophoresis, the gel is washed with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the MMPs to renature. The gel is then incubated in a development buffer containing Ca2+ and Zn2+, which are essential for MMP activity.
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. The areas where gelatin has been digested by MMP-9 will appear as clear bands against a blue background. The intensity of these bands, which is proportional to the enzyme activity, can be quantified using densitometry.
Fluorometric MMP-9 Activity Assay (FRET-based)
This is a high-throughput method for measuring MMP-9 activity and screening for inhibitors.
Methodology:
-
Assay Principle: The assay utilizes a quenched fluorogenic substrate that is specifically cleaved by MMP-9. The substrate consists of a fluorophore and a quencher molecule linked by a peptide sequence recognized by MMP-9. In its intact state, the fluorescence of the fluorophore is quenched. Upon cleavage by MMP-9, the fluorophore is released from the quencher, resulting in an increase in fluorescence.
-
Reaction Setup: Recombinant human MMP-9 is incubated with the test inhibitor at various concentrations in an appropriate assay buffer.
-
Substrate Addition: The fluorogenic MMP-9 substrate is added to the reaction mixture.
-
Fluorescence Measurement: The increase in fluorescence is measured over time using a fluorescence plate reader. The rate of the reaction is proportional to the MMP-9 activity.
-
Data Analysis: The IC50 value of the inhibitor is determined by plotting the percentage of MMP-9 inhibition against the inhibitor concentration.
Summary and Future Directions
This guide provides a comparative overview of this compound and Doxycycline as MMP-9 inhibitors.
-
This compound shows promise as a potent MMP-9 inhibitor based on its low micromolar IC50 value. However, a significant lack of data regarding its mechanism of action, selectivity, and pharmacokinetic profile currently limits its potential for broader research applications. Further investigation into these aspects is crucial to validate its utility as a specific and effective therapeutic agent.
-
Doxycycline is a well-characterized compound with known MMP-9 inhibitory effects. Its established clinical use and oral bioavailability are advantageous. However, its broad-spectrum activity against multiple MMPs raises concerns about potential off-target effects and limits its application where high selectivity for MMP-9 is required.
For the research community, the following steps are recommended:
-
Further Characterization of this compound: Comprehensive studies are needed to determine the selectivity profile, detailed mechanism of action, and in vivo efficacy and safety of this compound.
-
Head-to-Head In Vivo Studies: Comparative in vivo studies in relevant disease models are necessary to directly compare the therapeutic potential and side-effect profiles of this compound and Doxycycline.
-
Development of More Selective Inhibitors: The limitations of Doxycycline's selectivity highlight the ongoing need for the development of highly selective MMP-9 inhibitors to minimize off-target effects and improve therapeutic outcomes.
By addressing these knowledge gaps, the scientific community can advance the development of effective and safe MMP-9 targeted therapies for a range of debilitating diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Doxycycline suppresses cerebral matrix metalloproteinase-9 and angiogenesis induced by focal hyperstimulation of vascular endothelial growth factor in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Matrix Metalloproteinase-9 (MMP-9) as a Therapeutic Target: Insights into Molecular Pathways and Clinical Applications [mdpi.com]
- 6. Inhibition of matrix metalloproteinase-9 activity by Doxycycline ameliorates RANK ligand-induced osteoclast differentiation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the Matrix Metalloproteinase Inhibitor Doxycycline on Human Trace Fear Memory | eNeuro [eneuro.org]
Mmp-9-IN-6 Versus Natural Compound Inhibitors of MMP-9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic inhibitor Mmp-9-IN-6 and various natural compounds that inhibit Matrix Metalloproteinase-9 (MMP-9). The information is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction to MMP-9 and its Inhibition
Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a pivotal role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major constituent of basement membranes. Elevated MMP-9 activity is implicated in numerous pathological processes, including tumor invasion and metastasis, inflammation, and neurodegenerative diseases. Consequently, the inhibition of MMP-9 has emerged as a promising therapeutic strategy. This has led to the development of synthetic inhibitors like this compound, as well as the exploration of a wide array of natural compounds for their MMP-9 inhibitory potential.
Quantitative Comparison of Inhibitory Potency
The inhibitory efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The lower the IC50 value, the greater the potency of the inhibitor.
Below is a summary of the reported IC50 values for this compound and a selection of natural compound inhibitors against MMP-9. It is important to note that these values were determined in various independent studies and direct comparisons should be made with caution due to potential differences in experimental conditions.
| Inhibitor Class | Compound | IC50 (µM) | Source Organism/Type |
| Synthetic | This compound | 50 | 3-Indolyl Furanoid |
| Flavonoids | Luteolin 7-O-glucoside | 4 | Plants |
| Fisetin | 6 | Plants | |
| Luteolin | 8 | Plants | |
| Apigenin-7-glucuronide | 17.52 | Plants | |
| Quercetin | 22 | Plants[1] | |
| Epigallocatechin-3-gallate (EGCG) | ~10 | Green Tea[1] | |
| Genistein | 14.5 (in SCC cells) | Soy[2] | |
| Phenolic Acids | Chlorogenic Acid | 0.03-0.05 | Euonymus alatus[3] |
| Caffeic Acid | 88.99 | Plants | |
| Terpenoids | Ursolic Acid | Reduces expression | Plants[4][5] |
| Alkaloids | Berberine | Reduces expression | Various Plants[6][7][8] |
| Stilbenes | Resveratrol | Reduces expression | Grapes, Berries[9][10][11] |
| Curcuminoids | Curcumin | Reduces expression and activity | Curcuma longa[3][12][13] |
Note: For some natural compounds like ursolic acid, berberine, resveratrol, and curcumin, studies have focused more on their ability to reduce the expression of MMP-9 rather than providing a direct IC50 value for enzymatic inhibition.[3][4][5][6][7][8][9][10][11][12][13]
Selectivity Profile
A crucial aspect of an MMP inhibitor's utility is its selectivity for the target MMP over other members of the MMP family. Off-target inhibition can lead to undesirable side effects.
Natural Compound Inhibitors: Many natural compounds, particularly flavonoids, are known to exhibit broad-spectrum inhibitory activity against several MMPs, not just MMP-9. This lack of high selectivity can be a limitation for targeted therapeutic applications.
For example, a synthetic inhibitor, referred to as MMP-9 Inhibitor I , demonstrates high selectivity with an IC50 of 5 nM for MMP-9, while its IC50 values for MMP-1 and MMP-13 are significantly higher at 1.05 µM and 113 nM, respectively. This highlights the potential for synthetic inhibitors to be designed with greater target specificity.
Signaling Pathways Involving MMP-9
MMP-9 is a key downstream effector in several signaling cascades and also influences cellular behavior by modulating the activity of various signaling molecules. Understanding these pathways is crucial for contextualizing the effects of MMP-9 inhibition.
Extracellular signals such as growth factors (e.g., TGF-β, PDGF, FGF) and pro-inflammatory cytokines (e.g., TNF-α, IL-1β) can activate intracellular signaling pathways, including the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways. These pathways converge on the activation of transcription factors like NF-κB, AP-1, and Sp-1, which then bind to the promoter region of the MMP-9 gene to upregulate its expression. Once secreted, active MMP-9 can cleave a variety of extracellular matrix proteins and also activate or modify other signaling molecules, thereby influencing processes like cell migration, invasion, and angiogenesis.
Caption: Simplified MMP-9 signaling pathway.
Experimental Protocols
Accurate and reproducible assessment of MMP-9 inhibition is fundamental. Below are detailed methodologies for key experiments cited in the evaluation of MMP-9 inhibitors.
Fluorometric MMP-9 Inhibitor Screening Assay
This assay is used to determine the IC50 value of a potential inhibitor by measuring the enzymatic activity of MMP-9 on a fluorogenic substrate.
Materials:
-
Recombinant human MMP-9
-
MMP-9 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor (this compound or natural compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If using a pro-form of MMP-9, activate it according to the manufacturer's instructions, often involving incubation with p-aminophenylmercuric acetate (APMA).
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
A fixed concentration of activated MMP-9
-
Varying concentrations of the test inhibitor
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the MMP-9 fluorogenic substrate to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence intensity kinetically over a period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm).
-
Data Analysis: Determine the initial reaction velocity (V) from the linear portion of the kinetic curve for each inhibitor concentration. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that produces 50% inhibition.
Caption: Fluorometric MMP-9 inhibitor assay workflow.
Matrigel Invasion Assay (Boyden Chamber Assay)
This cell-based assay assesses the ability of an inhibitor to block cancer cell invasion through a basement membrane extract (Matrigel), a process that is often dependent on MMP-9 activity.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix
-
Invasive cell line known to express MMP-9 (e.g., HT-1080)
-
Cell culture medium (serum-free and serum-containing)
-
Test inhibitor
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Coating Inserts: Thaw Matrigel on ice and dilute with cold, serum-free medium. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow it to solidify.
-
Cell Preparation: Culture the cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1 hour) at 37°C.
-
Cell Seeding: Add the pre-treated cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for invasion (e.g., 24-48 hours).
-
Removal of Non-invasive Cells: Carefully remove the non-invaded cells from the upper surface of the insert membrane with a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol and then stain with crystal violet.
-
Quantification: Wash the inserts to remove excess stain and allow them to air dry. Count the number of stained, invaded cells in several fields of view under a microscope. The reduction in the number of invaded cells in the presence of the inhibitor indicates its anti-invasive activity.
Caption: Matrigel invasion assay workflow.
Conclusion
Both the synthetic inhibitor this compound and a variety of natural compounds have demonstrated the ability to inhibit MMP-9. This compound has a reported IC50 of 50 µM. Some natural compounds, particularly certain flavonoids and phenolic acids, exhibit potent inhibition, with IC50 values in the low micromolar and even nanomolar range.
A key consideration for researchers is the trade-off between potency and selectivity. While some natural compounds are highly potent, they may lack selectivity, potentially leading to off-target effects. Synthetic inhibitors, on the other hand, offer the potential for rational design to achieve high selectivity for MMP-9.
The choice between this compound and a natural compound inhibitor will depend on the specific research question. For studies requiring a highly selective tool to probe the function of MMP-9, a well-characterized synthetic inhibitor may be preferable. For broader investigations into the effects of dietary compounds or for identifying novel therapeutic leads, natural products provide a rich source of diverse chemical structures. Further head-to-head comparative studies are needed to provide a more definitive assessment of the relative advantages of these different classes of MMP-9 inhibitors.
References
- 1. Effects of Epigallocatechin-3-Gallate on Matrix Metalloproteinases in Terms of Its Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genistein inhibits the proliferation, migration and invasion of the squamous cell carcinoma cells via inhibition of MEK/ERK and JNK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxycycline versus Curcumin for Inhibition of Matrix Metalloproteinase Expression and Activity Following Chemically Induced Inflammation in Corneal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-invasive activity of ursolic acid correlates with the reduced expression of matrix metalloproteinase-9 (MMP-9) in HT1080 human fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ursolic acid inhibits NF-κB signaling and attenuates MMP-9/TIMP-1 in progressive osteoarthritis: a network pharmacology-based analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Berberine Suppresses TNF-α-induced MMP-9 and Cell Invasion through Inhibition of AP-1 Activity in MDA-MB-231 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berberine inhibits TPA-induced MMP-9 and IL-6 expression in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Berberine suppresses the TPA-induced MMP-1 and MMP-9 expressions through the inhibition of PKC-α in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of resveratrol on expression of matrix metalloproteinase 9 and its tissue inhibitors in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol inhibits matrix metalloproteinase-9 transcription in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resveratrol inhibits MMP-9 expression by up-regulating PPAR alpha expression in an oxygen glucose deprivation-exposed neuron model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Curcumin Enhances Antimigration of Pentagamavunon-1 by Suppressing MMP-2 and MMP-9 Expression in Triple-Negative (4T1) and Luminal A (T47D) Breast Cancer Cells | Rahmawati | The Indonesian Biomedical Journal [inabj.org]
Reproducibility of MMP-9 Inhibition: A Comparative Guide to Selective and Broad-Spectrum Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different classes of Matrix Metalloproteinase-9 (MMP-9) inhibitors, offering insights into their performance based on available experimental data. As the reproducibility of experimental results is paramount in research and development, this document outlines the methodologies for key experiments and presents quantitative data to facilitate objective comparisons. This guide will focus on a representative selective MMP-9 inhibitor, a broad-spectrum inhibitor, and a natural endogenous inhibitor to highlight the diverse approaches to modulating MMP-9 activity.
Comparative Performance of MMP-9 Inhibitors
The efficacy and specificity of MMP-9 inhibitors are critical determinants of their potential therapeutic utility. Below is a summary of quantitative data for a selective allosteric inhibitor (JNJ0966), a broad-spectrum active site inhibitor (Marimastat), a selective antibody inhibitor (GS-5745), and the endogenous tissue inhibitor of metalloproteinases-1 (TIMP-1).
| Inhibitor Class | Example Inhibitor | Target(s) | Potency (IC50/Ki) | Mechanism of Action | Key Characteristics |
| Selective Allosteric Inhibitor | JNJ0966 | proMMP-9 | Not applicable (inhibits activation) | Allosterically binds to the pro-form of MMP-9, preventing its activation.[1][2][3][4] | Highly selective for MMP-9; does not inhibit the catalytic activity of active MMPs.[1][2][3][4] |
| Broad-Spectrum Inhibitor | Marimastat | MMP-9, MMP-1, MMP-2, MMP-7, MMP-14 | MMP-9: 3 nM, MMP-1: 5 nM, MMP-2: 6 nM, MMP-7: 13 nM, MMP-14: 9 nM[5][6] | Binds to the zinc ion in the active site of various MMPs. | Potent inhibition of multiple MMPs, which can lead to off-target effects. |
| Selective Antibody Inhibitor | GS-5745 (Andecaliximab) | MMP-9 | Non-competitive inhibition | Binds to a site distinct from the active site, allosterically inhibiting MMP-9 activity and preventing zymogen activation.[7][8] | High selectivity for MMP-9; has been evaluated in clinical trials.[9][10][11] |
| Endogenous Inhibitor | TIMP-1 | Most MMPs | Forms a tight 1:1 stoichiometric complex with active MMP-9.[12][13] | Binds to the catalytic domain of active MMPs, blocking substrate access.[14] | Natural, broad-spectrum MMP inhibitor involved in regulating ECM homeostasis.[12][14] |
Experimental Protocols
Reproducible assessment of MMP-9 inhibition is crucial for the validation of potential therapeutic agents. Below are detailed methodologies for two common assays used to quantify MMP-9 activity and its inhibition.
Gelatin Zymography
This technique is used to detect the activity of gelatinases like MMP-9 in biological samples.
Principle: Samples are run on a polyacrylamide gel containing gelatin. Active MMP-9 degrades the gelatin, and after staining with Coomassie Blue, areas of enzymatic activity appear as clear bands against a dark blue background.[15]
Protocol:
-
Sample Preparation: Collect conditioned media from cell cultures and centrifuge to remove cellular debris. Concentrate the media if necessary.
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto a 10% SDS-polyacrylamide gel containing 0.1% gelatin.[16] Run the gel under non-reducing conditions.
-
Renaturation: After electrophoresis, wash the gel twice for 20-30 minutes in a buffer containing 2.5% Triton X-100 to remove SDS and allow the enzyme to renature.[16][17]
-
Incubation: Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.6, 10 mM CaCl2, 200 mM NaCl, 0.02% Brij 35) at 37°C for 12-48 hours to allow for gelatin digestion.[18]
-
Staining and Destaining: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 30-60 minutes, followed by destaining with a solution of 10% acetic acid and 40% methanol in water until clear bands are visible.[15][17]
-
Analysis: Quantify the clear bands corresponding to the molecular weight of pro-MMP-9 (92 kDa) and active MMP-9 (82 kDa) using densitometry.
Fluorescence Resonance Energy Transfer (FRET) Assay
This is a sensitive and quantitative method for measuring MMP-9 activity in real-time.
Principle: A specific peptide substrate for MMP-9 is labeled with a fluorescent donor and a quencher molecule. In the intact peptide, the quencher suppresses the donor's fluorescence. Upon cleavage by MMP-9, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity.[19][20][21][22][23]
Protocol:
-
Reagents:
-
Recombinant active human MMP-9.
-
MMP-9 FRET peptide substrate (e.g., labeled with 5-FAM and QXL™520).[19]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35).
-
Test inhibitors at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the test inhibitor (or vehicle control), and recombinant active MMP-9.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the FRET peptide substrate.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission for 5-FAM)[19] using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition [(1 - V_inhibitor / V_control) * 100] against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing MMP-9 in Biological Pathways and Experimental Design
To better understand the context of MMP-9 inhibition, the following diagrams illustrate a key signaling pathway involving MMP-9 and a typical experimental workflow for evaluating inhibitors.
Caption: Simplified signaling pathway of MMP-9 activation and its downstream effects.
Caption: General experimental workflow for the evaluation of MMP-9 inhibitors.
References
- 1. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation (Journal Article) | OSTI.GOV [osti.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]
- 9. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharmadive.com [biopharmadive.com]
- 11. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer | PLOS One [journals.plos.org]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. The usefulness of MMP-9, TIMP-1 and MMP-9/TIMP-1 ratio for diagnosis and assessment of COPD severity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Directed evolution of metalloproteinase inhibitor TIMP-1 for selective inhibition of MMP-9 exploits catalytic and fibronectin domain interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gelatin zymography protocol | Abcam [abcam.com]
- 16. Determination of MMP2/MMP9 activity by gelatin zymography analysis [bio-protocol.org]
- 17. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gelatin zymography. [bio-protocol.org]
- 19. Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorescence detection of MMP-9. II. Ratiometric FRET-based sensing with dually labeled specific peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Mmp-9-IN-6
For researchers, scientists, and drug development professionals, ensuring safe handling of potent small molecule inhibitors like Mmp-9-IN-6 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure. The following table summarizes the required PPE, drawing from general best practices for hazardous chemical compounds.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-rated gloves meeting ASTM standard D6978. Change gloves every 30 minutes or immediately if contaminated, punctured, or torn.[1] The inner glove should be worn under the gown cuff and the outer glove over the cuff.[1] |
| Body Protection | Disposable Gown | Use a disposable, back-closing gown made of a material shown to resist permeability by hazardous drugs. Gowns should be long-sleeved with closed cuffs (elastic or knit).[1] Change every 2-3 hours or if contaminated.[1] |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear chemical splash goggles that meet ANSI Z87.1 standards.[2] In situations with a risk of splashes or aerosol generation, a face shield should be worn over the goggles for full facial protection.[2][3] |
| Respiratory Protection | N95 Respirator | An N95 respirator is necessary to protect against airborne particles, especially when handling the powdered form of the compound.[1] Surgical masks are not sufficient.[1][3] Ensure proper fit-testing of the respirator.[1] |
| Head and Foot Protection | Head/Hair/Beard Covers and Shoe Covers | Use head, hair, and beard covers to prevent contamination.[1] Two pairs of shoe covers are required when handling hazardous compounds.[1] |
Operational Plan: Handling this compound
A systematic workflow is crucial for safely handling this compound from receipt to disposal. This involves careful preparation, handling, and immediate decontamination procedures in case of a spill.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all institutional and local regulations for chemical waste disposal. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place all contaminated disposable items in a designated hazardous waste container. |
| Contaminated PPE | All used PPE (gloves, gown, shoe covers, etc.) must be considered contaminated and disposed of in a designated hazardous waste container immediately after use.[1] |
| Liquid Waste (e.g., solutions containing this compound) | Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain. |
Emergency Procedures: Spills and Exposure
| Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
| Small Spill | Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Decontaminate the spill area. |
| Large Spill | Evacuate the area immediately. Alert safety personnel and follow institutional emergency procedures. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
